ACBI2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C56H68BrFN8O5S |
|---|---|
分子量 |
1064.2 g/mol |
IUPAC名 |
(2S,4R)-N-[(1S,4S)-6-[4-(4-bromo-7-cyclopentyl-5-oxobenzimidazolo[1,2-a]quinazolin-9-yl)piperidin-1-yl]-4-methyl-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]hexyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H68BrFN8O5S/c1-33(21-26-63-27-22-35(23-28-63)38-18-20-43-45(29-38)65(39-9-6-7-10-39)54-62-51(69)47-41(57)11-8-12-44(47)66(43)54)13-19-42(36-14-16-37(17-15-36)48-34(2)59-32-72-48)60-50(68)46-30-40(67)31-64(46)52(70)49(55(3,4)5)61-53(71)56(58)24-25-56/h8,11-12,14-18,20,29,32-33,35,39-40,42,46,49,67H,6-7,9-10,13,19,21-28,30-31H2,1-5H3,(H,60,68)(H,61,71)/t33-,40+,42-,46-,49+/m0/s1 |
InChIキー |
JBTHUOYYUUPUOZ-LIHPQFRDSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](CC[C@H](C)CCN3CCC(CC3)C4=CC5=C(C=C4)N6C7=C(C(=CC=C7)Br)C(=O)N=C6N5C8CCCC8)NC(=O)[C@@H]9C[C@H](CN9C(=O)[C@H](C(C)(C)C)NC(=O)C1(CC1)F)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(CCC(C)CCN3CCC(CC3)C4=CC5=C(C=C4)N6C7=C(C(=CC=C7)Br)C(=O)N=C6N5C8CCCC8)NC(=O)C9CC(CN9C(=O)C(C(C)(C)C)NC(=O)C1(CC1)F)O |
製品の起源 |
United States |
Foundational & Exploratory
In-depth Technical Guide to the Mechanism of Action of ACBI2
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACBI2 is a potent and selective orally bioavailable PROTAC (Proteolysis-Targeting Chimera) designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this novel therapeutic agent.
Core Mechanism of Action
This compound functions as a heterobifunctional molecule that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively target and eliminate the SMARCA2 protein.[1] This is achieved by simultaneously binding to both the target protein, SMARCA2, and the E3 ubiquitin ligase Von Hippel-Lindau (VHL).[2]
The core mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: this compound facilitates the formation of a ternary complex by bringing SMARCA2 and VHL into close proximity.[2]
-
Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the SMARCA2 protein.
-
Polyubiquitination: A chain of ubiquitin molecules is built upon the initial ubiquitin tag, creating a polyubiquitin chain that serves as a recognition signal for the proteasome.
-
Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitinated SMARCA2, unfolds it, and degrades it into small peptides, thereby eliminating the target protein from the cell.
-
Catalytic Cycle: After inducing the degradation of a SMARCA2 molecule, this compound is released and can bind to another SMARCA2 protein and E3 ligase, initiating another round of degradation in a catalytic manner.
This targeted protein degradation offers a distinct advantage over traditional inhibitors as it removes the entire protein, including its non-enzymatic functions and potential scaffolding roles.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of SMARCA2.
Quantitative Data
The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation Potency of this compound
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time Point (h) | Reference |
| RKO | SMARCA2 | 1 | >95 | 18 | [3] |
| RKO | SMARCA4 | 32 | ~80 | 18 | [3] |
| NCI-H1568 | SMARCA2 | 3.3 | >95 | 18 | [3] |
| A549 | SMARCA2 | Not specified | >95 | 4-18 | [3] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cellular Activity and Bioavailability of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ternary Complex EC50 (VHL-ACBI2-SMARCA2) | < 45 nM | Biochemical Assay | [2] |
| Oral Bioavailability (mouse) | 22% | In vivo PK study | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for key experiments used to characterize this compound.
Cell Culture and Compound Treatment
-
Cell Lines: RKO, NCI-H1568, and A549 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: this compound was dissolved in DMSO to prepare a 10 mM stock solution and stored at -20°C. Serial dilutions were prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium was kept below 0.1%.
-
Treatment: Cells were seeded in appropriate culture plates and allowed to adhere overnight. The medium was then replaced with fresh medium containing the indicated concentrations of this compound or vehicle control (DMSO) for the specified time points.
Western Blotting for Protein Degradation Analysis
This protocol outlines the steps to quantify the degradation of SMARCA2 and SMARCA4 following this compound treatment.
Caption: Standard workflow for Western Blot analysis.
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using the bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on 4-12% gradient gels.
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane was incubated with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Data Analysis: The band intensities were quantified using densitometry software. The levels of target proteins were normalized to the loading control.
In Vivo Xenograft Studies
-
Animal Model: A549 human lung carcinoma xenograft models were established in immunodeficient mice.[3]
-
Drug Formulation and Administration: this compound was formulated for oral administration.[3]
-
Treatment Regimen: Mice bearing established tumors were treated with this compound (e.g., 80 mg/kg, orally, once daily) or vehicle control.[3]
-
Efficacy Assessment: Tumor growth was monitored regularly by measuring tumor volume. Body weight was also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors were collected for pharmacodynamic analysis, such as immunohistochemistry (IHC) or western blotting, to assess the in vivo degradation of SMARCA2.[3]
Selectivity Profile
A key feature of this compound is its selectivity for degrading SMARCA2 over its close homolog SMARCA4.[3] This selectivity is crucial as SMARCA4 is a critical protein, and its widespread degradation could lead to toxicity. The selectivity of this compound is approximately 30-fold for SMARCA2 over SMARCA4 in RKO cells.[3] This preferential degradation is attributed to the specific interactions formed within the SMARCA2-ACBI2-VHL ternary complex.
Conclusion
This compound is a highly effective and selective PROTAC that induces the degradation of SMARCA2 through the ubiquitin-proteasome pathway. Its oral bioavailability and potent in vivo efficacy make it a valuable tool for studying the biological functions of SMARCA2 and a promising therapeutic candidate for cancers with dependencies on this protein. The detailed methodologies provided in this guide are intended to support further research and development in the field of targeted protein degradation.
References
ACBI2: A Technical Guide to a Selective and Orally Bioavailable SMARCA2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI2 is a potent and selective small molecule degrader of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2), also known as Brahma (BRM). It is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of SMARCA2.[1][2] Developed as a tool for chemical biology and a potential therapeutic agent, this compound exhibits significant selectivity for SMARCA2 over its close homolog SMARCA4, a critical feature for targeting SMARCA4-deficient cancers where SMARCA2 becomes essential for cell survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Data Presentation
The following tables summarize the key quantitative data for this compound across various in vitro and in vivo assays.
Table 1: In Vitro Degradation and Potency of this compound
| Parameter | Cell Line | Value | Notes |
| DC50 (SMARCA2) | RKO | 1 nM | Degradation concentration for 50% of protein. |
| DC50 (SMARCA4) | RKO | 32 nM | Demonstrates >30-fold selectivity for SMARCA2.[3] |
| EC50 | RKO | 7 nM | Effective concentration for 50% of maximal response.[1][2] |
| Treatment Time for Degradation | A549, NCI-H1568 | 4-18 hours | Rapid and complete degradation observed.[1][2] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Animal Model | Value | Notes |
| Oral Bioavailability | Mouse | 22% | [1] |
| Dosing Regimen (Efficacy study) | A549 xenograft mice | 80 mg/kg, p.o., once daily | Significantly inhibits tumor growth.[1][2] |
| Tumor SMARCA2 Degradation | A549 xenograft mice | Dose-dependent | Observed 24 or 48 hours after treatment.[1][2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published literature and standard laboratory procedures.
Western Blotting for SMARCA2 Degradation
This protocol outlines the procedure for assessing the degradation of SMARCA2 in cultured cells following treatment with this compound.
a. Cell Lysis:
-
Culture cells (e.g., RKO, A549, NCI-H1568) to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 4, 8, 18 hours).
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
b. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
c. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 (specific catalog number and dilution should be optimized, a common starting point is 1:1000) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:10,000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Quantitative Proteomics by Mass Spectrometry
This protocol provides a general workflow for the global proteomic analysis of cells treated with this compound to assess its selectivity.
a. Sample Preparation:
-
Treat cells (e.g., NCI-H1568) with this compound (e.g., 100 nM) and a negative control (e.g., cis-ACBI2) for a specified time (e.g., 4 hours).[4]
-
Harvest and lyse the cells as described in the western blot protocol.
-
Quantify the protein concentration.
b. Protein Digestion:
-
Denature the proteins by adding a denaturing agent (e.g., urea).
-
Reduce the disulfide bonds with dithiothreitol (DTT).
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
c. Peptide Cleanup:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column.
-
Dry the purified peptides under vacuum.
d. LC-MS/MS Analysis:
-
Resuspend the peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Inject the peptides into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Separate the peptides using a C18 column with a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
e. Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a human protein database to identify the peptides and proteins.
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins between different treatment groups.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.
Cell Viability Assay
This protocol describes how to measure the effect of this compound on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.[5][6][7]
-
Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 1,000-5,000 cells per well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 144-192 hours).[4]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the EC50 value by fitting the data to a dose-response curve.
In Vivo Xenograft Study
This protocol provides a general outline for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
a. Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., nude or NOD/SCID).
-
Subcutaneously inject a suspension of cancer cells (e.g., A549) into the flank of each mouse.[3][8]
-
Monitor the tumor growth regularly using calipers.
b. Dosing and Monitoring:
-
Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (p.o.) via gavage at the desired dose and schedule (e.g., 80 mg/kg, once daily).[1][2]
-
Administer the vehicle control to the control group.
-
Monitor the tumor volume and body weight of the mice regularly.
c. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process the tumors for further analysis, such as immunohistochemistry (IHC) to assess SMARCA2 levels or western blotting.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism and experimental workflows.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. meliordiscovery.com [meliordiscovery.com]
The PROTAC ACBI2: A Technical Guide to a Selective SMARCA2 Degrader
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Proteolysis-Targeting Chimera (PROTAC) ACBI2. This document details its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its characterization, offering valuable insights for researchers in oncology and targeted protein degradation.
Core Principles of this compound Technology
This compound is a heterobifunctional PROTAC designed to selectively induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2), a key component of the BAF chromatin remodeling complex.[1][2] It operates by hijacking the body's natural ubiquitin-proteasome system.[1][3] this compound is an orally bioavailable molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][5] This targeted protein degradation approach offers a potential therapeutic strategy for cancers with specific genetic vulnerabilities, particularly those with mutations in the closely related paralog SMARCA4.[1][2]
The fundamental mechanism of this compound involves three key steps:
-
Ternary Complex Formation: this compound simultaneously binds to both the SMARCA2 protein and the VHL E3 ligase, forming a ternary complex.[6]
-
Ubiquitination: Within this proximity-induced complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules to the SMARCA2 protein.
-
Proteasomal Degradation: The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.
This catalytic process allows a single molecule of this compound to induce the degradation of multiple SMARCA2 protein molecules, a key advantage over traditional small molecule inhibitors.
Quantitative Preclinical Data
This compound has demonstrated high potency and selectivity for SMARCA2 degradation in various preclinical models. The following tables summarize the key quantitative data reported for this compound.
| Parameter | Cell Line | Value | Reference |
| DC50 (SMARCA2) | RKO | 1 nM | [5] |
| DC50 (SMARCA4) | RKO | 32 nM | [5] |
| EC50 | RKO | 7 nM | [5] |
Table 1: In Vitro Degradation and Potency of this compound. DC50 represents the concentration required to degrade 50% of the target protein. EC50 is the concentration that elicits 50% of the maximal biological response.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mouse | 22% | [5] |
| Tumor Growth Inhibition | A549 Xenograft Model (80 mg/kg, p.o., once daily) | Significant | [5] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound. Oral bioavailability refers to the fraction of the administered dose that reaches systemic circulation.
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes involved in this compound's mechanism and experimental evaluation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these key aspects.
Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of SMARCA2.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Discovery and Development of ACBI2: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of ACBI2, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the SMARCA2 protein.
Introduction: Targeting Synthetic Lethality in Cancer
The SWI/SNF chromatin remodeling complex is a critical regulator of gene expression, and mutations in its subunits are implicated in a variety of cancers.[1] A key therapeutic strategy has emerged from the concept of synthetic lethality, particularly in cancers with loss-of-function mutations in the SMARCA4 gene. These tumors become dependent on the paralog protein SMARCA2 for survival.[1][2] Consequently, the selective degradation of SMARCA2 presents a promising therapeutic approach for these SMARCA4-deficient cancers.[2][3]
This compound was developed as a heterobifunctional molecule to address this vulnerability.[2] It is a PROTAC that hijacks the cell's natural protein disposal system to selectively eliminate SMARCA2.[1][2] This whitepaper details the scientific journey of this compound, from its rational design and discovery to its preclinical validation.
The Discovery of this compound: A Structure-Guided Approach
The development of this compound was a result of a meticulous structure- and property-guided design process aimed at creating an orally bioavailable PROTAC that could selectively target SMARCA2.[2][3] The core strategy involved linking a ligand that binds to the SMARCA2 protein with a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3]
The optimization process focused on several key aspects:
-
POI Binder Optimization: Starting with known binders of the SMARCA bromodomain, medicinal chemistry efforts focused on optimizing the protein of interest (POI) binder.[3]
-
Linker Design: The linker connecting the SMARCA2 binder and the VHL ligand was systematically modified to achieve the desired physicochemical properties for oral bioavailability while maintaining potent and selective degradation.[1][3] This involved fine-tuning the linker length and composition.[3]
-
VHL Binder Decoration: Modifications to the VHL binder were also explored to enhance the overall properties of the PROTAC.[3]
This multi-parameter optimization ultimately led to the identification of this compound, a potent and selective SMARCA2 degrader with favorable pharmacokinetic properties for oral administration.[3]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as a classic PROTAC, inducing the degradation of its target protein through the ubiquitin-proteasome system. The process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound, being a bifunctional molecule, simultaneously binds to both the SMARCA2 protein and the VHL E3 ubiquitin ligase, forming a ternary complex.[1]
-
Ubiquitination: The proximity induced by this compound allows the VHL E3 ligase to transfer ubiquitin molecules to the SMARCA2 protein.
-
Proteasomal Degradation: The poly-ubiquitinated SMARCA2 is then recognized and degraded by the proteasome, leading to its clearance from the cell.
This targeted protein degradation offers a distinct advantage over traditional inhibitors, as it eliminates the entire protein, thereby abrogating all of its functions.[1]
Caption: Mechanism of action of this compound leading to SMARCA2 degradation.
Preclinical Data
This compound has undergone extensive preclinical evaluation to characterize its potency, selectivity, and in vivo activity.
In Vitro Potency and Selectivity
This compound demonstrates potent and selective degradation of SMARCA2 in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (SMARCA2) | RKO | 1 nM | [4][5] |
| DC₅₀ (SMARCA4) | RKO | 32 nM | [4][5] |
| EC₅₀ | RKO | 7 nM | [4] |
| Selectivity (SMARCA2 vs SMARCA4) | RKO | >30-fold | [1][5] |
This compound also shows rapid and complete degradation of SMARCA2 in sensitive cell lines like A549 and NCI-H1568.[4] Furthermore, it effectively degrades SMARCA2 in human whole blood.[4][6]
In Vivo Pharmacokinetics and Efficacy
The oral bioavailability of this compound has been a key focus of its development.
| Parameter | Species | Dosing | Value | Reference |
| Oral Bioavailability | Mouse | 30 mg/kg p.o. | 22% | [1][4] |
In vivo studies using xenograft models of human lung cancer have demonstrated the anti-tumor activity of this compound.
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| A549 | 80 mg/kg p.o. once daily | Significant tumor growth inhibition | [4] |
| NCI-H1568 | 5-100 mg/kg p.o. | Dose-dependent SMARCA2 degradation | [6] |
Immunohistochemistry (IHC) analysis of tumors from treated mice confirmed dose-dependent degradation of SMARCA2.[4][6]
Experimental Protocols
Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., A549, NCI-H1568) were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a serial dilution of this compound for a period of 144-192 hours.[6]
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[6]
-
Luminescence was measured using a plate reader.
-
EC₅₀ values were calculated using a 4-parametric logistic curve fit.[6]
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of SMARCA2 and SMARCA4 following this compound treatment.
Methodology:
-
Cells were treated with varying concentrations of this compound for a specified duration (e.g., 4-18 hours).[4]
-
Cells were lysed and total protein was extracted.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH).
-
The membrane was then incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities were quantified using densitometry software to determine the DC₅₀ values.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in vivo.
Methodology:
-
Female athymic nude mice were subcutaneously inoculated with human cancer cells (e.g., A549 or NCI-H1568).
-
When tumors reached a specified average size (e.g., 360-470 mm³), mice were randomized into treatment and vehicle control groups.[6]
-
This compound was administered orally at various doses and schedules (e.g., 5-100 mg/kg, once daily).[4][6]
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, or at specified time points, tumors were collected for pharmacodynamic analysis.[6]
-
Tumor tissue was fixed, sectioned, and subjected to immunohistochemistry (IHC) staining for SMARCA2 to assess protein degradation.[4][6]
Caption: Workflow for in vivo xenograft efficacy studies.
Conclusion and Future Directions
This compound is a landmark molecule in the field of targeted protein degradation, being one of the first orally bioavailable VHL-recruiting PROTACs to demonstrate in vivo efficacy.[2][7] Its potent and selective degradation of SMARCA2 provides a powerful tool for investigating the synthetic lethal relationship between SMARCA2 and SMARCA4-deficient cancers.[2][3] The successful development of this compound paves the way for the broader application of VHL-recruiting PROTACs as oral therapeutics.
While this compound itself is described as a tool compound, the principles and strategies employed in its discovery and development are highly valuable for the design of future clinical candidates targeting a wide range of previously "undruggable" proteins.[2][3] Further research may focus on identifying predictive biomarkers for sensitivity to SMARCA2 degradation and exploring combination therapies to overcome potential resistance mechanisms. The journey of this compound underscores the transformative potential of the PROTAC modality in oncology and beyond.
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
- 7. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to ACBI2 for Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of ACBI2, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the SMARCA2 protein. This compound represents a significant tool in the exploration of synthetic lethality as a therapeutic strategy in oncology, particularly for cancers with deficiencies in the SMARCA4 gene.
Core Concepts: this compound and Targeted Protein Degradation
This compound is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to induce the degradation of its target protein, SMARCA2. It achieves this by simultaneously binding to SMARCA2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby forming a ternary complex. This proximity-induced event leads to the polyubiquitination of SMARCA2, marking it for degradation by the 26S proteasome.
The therapeutic rationale for targeting SMARCA2 is rooted in the concept of synthetic lethality. SMARCA2 and SMARCA4 are mutually exclusive ATP-dependent helicases within the SWI/SNF chromatin remodeling complex. In cancers where SMARCA4 is inactivated through mutation, the cells become critically dependent on the paralog SMARCA2 for survival.[1] By selectively degrading SMARCA2, this compound can induce cell death in these SMARCA4-deficient cancer cells, while sparing healthy cells where both proteins are functional.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Degradation Potency of this compound
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (h) | Citation(s) |
| RKO | SMARCA2 | 1 | Not Reported | Not Reported | [3] |
| RKO | SMARCA4 | 32 | Not Reported | Not Reported | [3] |
| NCI-H1568 | SMARCA2 | 1-13 | >86 | 4/18 | [4] |
| A549 | SMARCA2 | Not Reported | Rapid & Complete | 4-18 | [3] |
| MV-4-11 | SMARCA2 | 6 (for ACBI1) | Not Reported | 18 | [5] |
| MV-4-11 | SMARCA4 | 11 (for ACBI1) | Not Reported | 18 | [5] |
| MV-4-11 | PBRM1 | 32 (for ACBI1) | Not Reported | 18 | [5] |
Table 2: Binding Affinities and Ternary Complex Formation
| Parameter | Value | Assay | Citation(s) |
| SMARCA2 Bromodomain Binding (EC50) | 172 ± 109 nM | TR-FRET | [4] |
| SMARCA4 Bromodomain Binding (EC50) | 314 ± 203 nM | TR-FRET | [4] |
| Ternary Complex Affinity (EC50) | < 45 nM | Biochemical Assay | [4] |
Table 3: In Vivo and Pharmacokinetic Data
| Parameter | Value | Species | Dosing | Citation(s) |
| Oral Bioavailability | 22% | Mouse | 30 mg/kg, p.o. | [3] |
| Tumor Growth Inhibition (A549 xenograft) | Significant | Mouse | 80 mg/kg, p.o., once daily | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental procedures associated with this compound research.
Caption: Mechanism of Action of this compound for Targeted Protein Degradation.
Caption: Synthetic Lethality in SMARCA4-deficient Cancer Cells Targeted by this compound.
Caption: General Experimental Workflow for Characterizing this compound.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments used in the characterization of this compound.
Western Blotting for Protein Degradation
This protocol details the steps to assess the degradation of SMARCA2, SMARCA4, and PBRM1 in cultured cells following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-SMARCA2 (e.g., Sigma-Aldrich AV34484, used at 0.5 µg/ml).
-
Rabbit anti-SMARCA4.
-
Rabbit anti-PBRM1.
-
Mouse or Rabbit anti-GAPDH (loading control).
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP and anti-mouse IgG-HRP).
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 18, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample, add loading buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control (GAPDH). Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
TR-FRET Assay for Ternary Complex Formation
This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the formation of the SMARCA2-ACBI2-VHL ternary complex.
Materials:
-
GST-tagged SMARCA2 bromodomain (BD).
-
His-tagged VHL-ElonginB-ElonginC (VCB) complex.
-
Terbium (Tb)-labeled anti-GST antibody (donor).
-
Fluorescently labeled anti-His antibody (e.g., AF488-anti-His) (acceptor).
-
This compound and control compounds.
-
Assay buffer (e.g., 1x BRD TR-FRET Assay Buffer 1).
-
384-well microplates.
-
TR-FRET-capable plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer. Prepare a master mix of the Tb-labeled donor antibody and the fluorescently labeled acceptor antibody in assay buffer.
-
Assay Setup: To the wells of a 384-well plate, add the test compounds.
-
Protein Addition: Add the GST-SMARCA2-BD and His-VCB proteins to the wells.
-
Antibody Addition: Add the antibody master mix to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 2 hours) to allow for complex formation and signal stabilization.[6]
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the compound concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes the use of the CellTiter-Glo® assay to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
CellTiter-Glo® Reagent.
-
Opaque-walled multiwell plates (96- or 384-well).
-
Cultured cells.
-
This compound and control compounds.
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells in opaque-walled multiwell plates at a predetermined optimal density and allow them to attach overnight.[7]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for the desired duration (e.g., 72, 96, or 144 hours).[8]
-
Reagent Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the compound concentration to calculate the IC50 value.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of three key fragments: the tetracyclic quinazolinone (TCQ) core that binds to the SMARCA2 bromodomain, the VHL ligand, and a linker to connect them. The medicinal chemistry route involves a convergent synthesis with late-stage fragment unification.[10] A detailed, step-by-step synthesis is outlined in the publication by Kofink et al. (2025).[10]
Negative Control: cis-ACBI2
For robust experimental design, a negative control is crucial. cis-ACBI2 serves as an ideal negative control for this compound. In cis-ACBI2, the stereochemistry of the hydroxyproline moiety of the VHL ligand is inverted. This single stereochemical change abrogates its ability to bind to VHL, thus preventing the formation of a functional ternary complex.[8] Consequently, cis-ACBI2 should not induce the degradation of SMARCA2, and any observed cellular effects can be attributed to off-target activities unrelated to VHL-mediated degradation.
Conclusion
This compound is a valuable tool for researchers investigating the therapeutic potential of targeting the SMARCA2/SMARCA4 synthetic lethal vulnerability in cancer. Its high potency, selectivity, and oral bioavailability make it suitable for both in vitro and in vivo studies. This guide provides the essential technical information and experimental protocols to facilitate the effective use of this compound in targeted protein degradation research.
References
- 1. promega.com [promega.com]
- 2. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. OUH - Protocols [ous-research.no]
- 10. pubs.acs.org [pubs.acs.org]
The Biological Activity of ACBI2 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI2 is a potent, selective, and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2).[1][2][3] This technical guide provides a comprehensive overview of the biological activity of this compound in cancer cells, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization. This compound operates on the principle of synthetic lethality, offering a promising therapeutic strategy for cancers with specific genetic vulnerabilities, particularly those with mutations in the SMARCA4 gene.[3][4][5]
Mechanism of Action: Targeted Degradation of SMARCA2
This compound functions as a heterobifunctional molecule that simultaneously binds to both the target protein, SMARCA2, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][6] This induced proximity facilitates the polyubiquitination of SMARCA2 by the E3 ligase complex, marking it for degradation by the 26S proteasome. The degradation of SMARCA2 in the context of SMARCA4-deficient cancers leads to cell death, a classic example of a synthetic lethal interaction.[4][5]
Quantitative Biological Activity
The efficacy of this compound has been quantified across various cancer cell lines and in in-vivo models. The following tables summarize the key quantitative data.
In Vitro Efficacy
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| RKO | Colorectal Carcinoma | DC50 | 1 | [1] |
| RKO | Colorectal Carcinoma | DC50 (SMARCA4) | 32 | [1] |
| NCI-H1568 | Lung Cancer | DC50 | 1-13 | [3] |
| A549 | Lung Cancer | - | - | [1] |
| Multiple | Various | EC50 (Ternary Complex) | < 45 | [3] |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
EC50: The concentration of the compound that gives a half-maximal response.
In Vivo Efficacy in A549 Xenograft Model
| Dosage | Administration Route | Outcome | Reference |
| 80 mg/kg, once daily | Oral (p.o.) | Significant tumor growth inhibition | [1] |
| 5-100 mg/kg | Oral (p.o.) | Dose-dependent degradation of tumor SMARCA2 | [1] |
Pharmacokinetics
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 22% | Mouse | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 144-192 hours to allow for the compound to exert its effect.[5]
-
Reagent Addition: A cell viability reagent, such as CellTiter-Glo® (Promega), is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Signal Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The data is normalized to the vehicle control, and dose-response curves are generated to calculate the EC50 values.
Western Blotting for SMARCA2 Degradation
This technique is used to quantify the degradation of SMARCA2 protein following treatment with this compound.
Protocol:
-
Cell Lysis: Cancer cells treated with this compound for a specified time (e.g., 4-18 hours) are lysed to extract total protein.[1]
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for SMARCA2, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized.
-
Analysis: The intensity of the SMARCA2 band is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., A549) are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered orally, typically once daily.[1]
-
Monitoring: Tumor volume and the general health of the animals are monitored regularly.
-
Endpoint and Tissue Collection: At the end of the study, tumors are excised.
-
Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. The levels of SMARCA2 in the tumor tissue are assessed by immunohistochemistry (IHC).[1]
Proteomic Analysis
This unbiased approach identifies the global protein changes in cancer cells upon this compound treatment.
Protocol:
-
Sample Preparation: NCI-H1568 cells are treated with this compound (e.g., 100 nM for 4 hours) or a negative control.[7]
-
Protein Extraction and Digestion: Proteins are extracted, and then digested into peptides.
-
Mass Spectrometry: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting data is analyzed to identify and quantify thousands of proteins. The abundance of each protein in the this compound-treated sample is compared to the control to identify proteins that are significantly up- or downregulated.[7] This analysis confirms the high selectivity of this compound for SMARCA2.[7]
Conclusion
This compound is a highly effective and selective degrader of SMARCA2 with demonstrated anti-cancer activity in vitro and in vivo. Its oral bioavailability makes it a promising candidate for further development as a therapeutic agent for SMARCA4-deficient cancers. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working in the field of targeted protein degradation and oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
ACBI2 as a Chemical Probe for SMARCA2 Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ACBI2, a potent, selective, and orally bioavailable chemical probe for the SMARCA2 protein. This compound functions as a proteolysis-targeting chimera (PROTAC) that induces the degradation of SMARCA2, offering a powerful tool to investigate the biological roles of this key chromatin remodeler and explore its therapeutic potential, particularly in the context of cancer.
Introduction to SMARCA2 and the Rationale for its Targeted Degradation
SMARCA2 (also known as BRM) is one of two mutually exclusive ATP-dependent helicases (the other being SMARCA4, or BRG1) that form the catalytic core of the SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins.
In a significant subset of cancers, the SMARCA4 gene is inactivated through mutations.[1] This loss of SMARCA4 function creates a dependency on the paralogous SMARCA2 protein for the survival of these cancer cells, a concept known as synthetic lethality.[1] Therefore, selective inhibition or degradation of SMARCA2 in SMARCA4-mutant cancers presents a promising therapeutic strategy. This compound was developed to exploit this vulnerability by selectively targeting SMARCA2 for degradation.[2]
This compound: A PROTAC Approach to SMARCA2 Degradation
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery.[2] It consists of three key components: a ligand that binds to the bromodomain of SMARCA2, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2]
The mechanism of action of this compound is as follows:
-
Ternary Complex Formation: this compound simultaneously binds to the SMARCA2 protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The VHL E3 ligase then tags the SMARCA2 protein with a chain of ubiquitin molecules.
-
Proteasomal Degradation: This polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, which recognizes and subsequently degrades the SMARCA2 protein.
This targeted degradation approach offers several advantages over traditional inhibition, including the potential for improved selectivity and the ability to eliminate all functions of the target protein.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Degradation Potency of this compound
| Cell Line | Target Protein | DC50 (nM) | Timepoint (h) | Reference |
| RKO | SMARCA2 | 1 | 4/18 | [3] |
| RKO | SMARCA4 | 32 | 4/18 | [3] |
| NCI-H1568 | SMARCA2 | 1-13 | 4/18 | [3] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: Cellular Activity of this compound
| Assay | Cell Line | EC50 (nM) | Reference |
| Ternary Complex Affinity | VHL, SMARCA2 | < 45 | [3] |
EC50: The concentration of the compound that elicits 50% of the maximal response.
Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing Route | Reference |
| Oral Bioavailability | 22% | Oral (p.o.) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Cell Culture
-
Cell Lines: RKO (human colorectal carcinoma), NCI-H1568 (human lung carcinoma, SMARCA4-deficient), and A549 (human lung carcinoma) cells are commonly used.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of SMARCA2 and SMARCA4 following treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for the desired time period (e.g., 4, 18, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize the protein lysates to equal concentrations, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or Vinculin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed using image analysis software to quantify the protein band intensities, which are then normalized to the loading control.
Cell Viability Assay
This assay measures the effect of this compound-mediated SMARCA2 degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for an extended period (e.g., 144-192 hours) to allow for effects on cell proliferation to become apparent.
-
Viability Measurement: After the incubation period, measure cell viability using a commercially available kit such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to DMSO-treated control cells, and the EC50 values are calculated using a non-linear regression curve fit.[1]
Whole-Cell Proteomics
This experiment provides an unbiased assessment of the selectivity of this compound across the entire proteome.
-
Sample Preparation: Treat cells (e.g., NCI-H1568) with this compound (e.g., 100 nM) or a negative control compound for a defined period (e.g., 4 hours). Harvest and lyse the cells.
-
Protein Digestion: The protein lysates are reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant for protein identification and label-free quantification (LFQ).[3] Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon this compound treatment.[3]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., A549 or NCI-H1568) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups. This compound is administered orally (p.o.) at various doses (e.g., 5-100 mg/kg) on a defined schedule (e.g., once daily).[4]
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the level of SMARCA2 degradation by immunohistochemistry (IHC) or western blotting.[4]
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: Mechanism of action of the this compound PROTAC.
Caption: Workflow for characterizing this compound.
Caption: Synthetic lethality in SMARCA4-mutant cancer.
Conclusion
This compound is a valuable chemical probe for elucidating the functions of SMARCA2. Its high potency, selectivity for SMARCA2 over SMARCA4, and oral bioavailability make it a versatile tool for both in vitro and in vivo studies. The targeted degradation of SMARCA2 by this compound in SMARCA4-deficient cancer cells provides a compelling therapeutic rationale that continues to be explored in preclinical and clinical settings. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their investigations into chromatin biology and cancer therapeutics.
References
In-Depth Technical Guide to the ACBI2 Molecule: A Targeted Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional features of ACBI2, a highly potent and orally active Proteolysis Targeting Chimera (PROTAC). This compound is a significant tool in cancer research, particularly for its ability to selectively induce the degradation of the SMARCA2 protein. This document outlines its chemical properties, mechanism of action, and detailed protocols for key experimental assays.
Data Presentation: Quantitative Properties of this compound
The following table summarizes the key quantitative data for the this compound molecule, facilitating easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 1064.16 g/mol | [1] |
| Chemical Formula | C56H68BrFN8O5S | [1] |
| CAS Number | 2913161-19-8 | [1] |
| EC50 | 7 nM | [1] |
| DC50 (SMARCA2 in RKO cells) | 1 nM | [1] |
| DC50 (SMARCA4 in RKO cells) | 32 nM | [1] |
| Oral Bioavailability (in mice) | 22% | [1][2] |
Signaling Pathway: this compound-Mediated Protein Degradation
This compound functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal system to eliminate a target protein. This compound specifically targets the SMARCA2 protein for degradation by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. The following diagram illustrates this signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability in response to this compound treatment using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cells of interest (e.g., A549, NCI-H1568)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Include wells with medium only for background measurement.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72-192 hours) in a humidified incubator at 37°C and 5% CO2.[3]
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence from all experimental wells. Normalize the data to the vehicle control to determine the percentage of cell viability.
Protein Degradation Analysis (Western Blot)
This protocol describes the detection of SMARCA2 protein levels following this compound treatment via Western blotting.
Materials:
-
Cells treated with this compound and vehicle control
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SMARCA2) diluted in blocking buffer overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SMARCA2 signal to the loading control to determine the extent of protein degradation.
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a lung cancer xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
A549 human lung carcinoma cells
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject A549 cells (typically 1 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 80 mg/kg, once daily).[5] Administer the vehicle to the control group. Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Evaluation: Continue to measure tumor volumes throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Pharmacodynamic Analysis (Optional): At specified time points after the final dose, tumors can be harvested for immunohistochemistry (IHC) or Western blot analysis to confirm SMARCA2 degradation in vivo.
Immunohistochemistry (IHC) for SMARCA2 in Xenograft Tumors
This protocol details the staining of SMARCA2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tumor sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (anti-SMARCA2)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C.
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in hydrogen peroxide solution.
-
Blocking: Apply a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-SMARCA2 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate. Visualize the staining using a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the slides and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the intensity and distribution of SMARCA2 staining in the tumor tissue.
Experimental Workflow Visualization
The following diagram provides a logical overview of a typical experimental workflow for evaluating the effects of this compound.
References
Methodological & Application
Application Notes and Protocols for ACBI2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to ACBI2
This compound is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) that selectively targets the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein for degradation.[1][2] It operates by hijacking the cell's natural protein disposal system. This compound forms a ternary complex with SMARCA2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[1][2] This targeted degradation mechanism makes this compound a valuable tool for studying the biological functions of SMARCA2 and for developing potential therapeutics, particularly in the context of cancers with specific genetic vulnerabilities, such as those with SMARCA4 mutations.[1]
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to SMARCA2 and another ligand that recruits the VHL E3 ubiquitin ligase. The formation of the SMARCA2-ACBI2-VHL ternary complex is the critical step that initiates the degradation process. Once the complex is formed, VHL facilitates the transfer of ubiquitin molecules to SMARCA2, marking it for recognition and degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple SMARCA2 protein molecules.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Degradation Potency of this compound
| Cell Line | Target Protein | DC50 (nM) | Incubation Time (hours) | Reference |
| RKO | SMARCA2 | 1 | 4/18 | [3] |
| RKO | SMARCA4 | 32 | 4/18 | [3] |
| NCI-H1568 | SMARCA2 | 1-13 | 4/18 | [3] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | EC50 (nM) | Assay Duration (hours) | Reference |
| A549 | Not specified | 144-192 | [4] |
| NCI-H1568 | < 45 | 144-192 | [3][4] |
Experimental Protocols
General Handling and Storage of this compound
-
Storage: Store this compound as a solid at -20°C or -80°C for long-term storage.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solution aliquots at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Assessment of SMARCA2 Degradation by Western Blot
This protocol details the steps to quantify the degradation of SMARCA2 in cells treated with this compound.
Materials:
-
A549 or NCI-H1568 cells
-
6-well cell culture plates
-
This compound and cis-ACBI2 (negative control)
-
DMSO
-
Cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed A549 or NCI-H1568 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment: The following day, treat the cells with a dose-response of this compound (e.g., 0.1 nM to 1 µM) and a high concentration of the negative control, cis-ACBI2. Include a DMSO-only treated control. Incubate for the desired time (e.g., 4, 8, or 18 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, VHL, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the SMARCA2 and VHL signals to the loading control.
Protocol 2: Cell Viability Assessment using CellTiter-Glo®
This protocol measures cell viability by quantifying ATP levels, an indicator of metabolically active cells.
Materials:
-
A549 or NCI-H1568 cells
-
White, opaque-walled 96-well plates
-
This compound and cis-ACBI2
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed A549 cells (e.g., 1 x 10^4 cells/well) or NCI-H1568 cells in a 96-well plate in a final volume of 100 µL per well.[8]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound and cis-ACBI2. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 144-192 hours).[4]
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control wells and plot the dose-response curves to determine the EC50 values.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is designed to demonstrate the this compound-dependent interaction between SMARCA2 and VHL.
Materials:
-
A549 or NCI-H1568 cells
-
This compound and cis-ACBI2
-
Co-IP lysis buffer (non-denaturing)
-
Anti-VHL antibody validated for IP
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary and secondary antibodies for Western blot (anti-SMARCA2 and anti-VHL)
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 100 nM) or cis-ACBI2 for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: a. Pre-clear the lysates with protein A/G beads. b. Incubate the pre-cleared lysates with an anti-VHL antibody or an isotype control IgG overnight at 4°C. c. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washes: Wash the beads extensively with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against SMARCA2 and VHL to detect the co-immunoprecipitated proteins. An increased SMARCA2 signal in the this compound-treated sample compared to the controls indicates the formation of the ternary complex.
Negative Control
For all experiments, it is crucial to include the negative control compound, cis-ACBI2 . This diastereomer of this compound is incapable of binding to VHL and therefore should not induce the degradation of SMARCA2.[4] Comparing the effects of this compound to cis-ACBI2 helps to ensure that the observed degradation and any downstream cellular effects are a direct result of the PROTAC-mediated ternary complex formation and not due to off-target effects of the molecule.
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
- 4. researchgate.net [researchgate.net]
- 5. SMARCA2/BRM Polyclonal Antibody (A301-015A) [thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
Application Notes and Protocols for ACBI2 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
ACBI2 is a potent, selective, and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in in vivo mouse models, particularly for studies related to cancer research.
Mechanism of Action
This compound functions as a heterobifunctional molecule that simultaneously binds to the SMARCA2 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4] This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[5] By selectively targeting SMARCA2 for degradation over its close homolog SMARCA4, this compound provides a valuable tool to investigate the therapeutic potential of SMARCA2 depletion, particularly in the context of SMARCA4-deficient cancers where a synthetic lethal relationship has been proposed.[2][4]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound leading to SMARCA2 degradation and tumor growth inhibition.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| SMARCA2 Degradation (DC50) | RKO | 1 nM | [1] |
| SMARCA4 Degradation (DC50) | RKO | 32 nM | [1][6] |
| Ternary Complex Formation (EC50) | Biochemical Assay | 7 nM | [1] |
| Anti-proliferative IC50 | MV-4-11 | 28 nM | [7] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice
| Parameter | Mouse Model | Value | Reference |
| Oral Bioavailability | N/A | 22% | [1][5] |
| Dosing Regimen (Efficacy Study) | A549 Xenograft | 80 mg/kg, p.o., once daily | [1][2] |
| Tumor Growth Inhibition (TGI) | A549 Xenograft | 47% at day 21 | [8] |
| SMARCA2 Degradation | A549 & NCI-H1568 Xenografts | Dose-dependent | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in Xenograft Mouse Models
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% Hydroxypropyl-β-cyclodextrin (HPβCD) and 50% Ringer's solution)[3]
-
Human cancer cell lines (e.g., A549 or NCI-H1568)
-
Immunocompromised mice (e.g., NOD-scid gamma or similar)
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Standard animal handling and surgical equipment
-
Calipers for tumor measurement
Experimental Workflow Diagram:
Caption: Experimental workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
Procedure:
-
Cell Preparation:
-
Culture A549 or NCI-H1568 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and perform a cell count.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel at a concentration suitable for tumor establishment (e.g., 5 x 10^6 cells in 100 µL).
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., ~200 mm³), randomize the mice into treatment and control groups.[8]
-
Prepare the this compound formulation. A suggested vehicle is 10% HPβCD in 50% Ringer's solution.[3]
-
Administer this compound orally (p.o.) to the treatment group at a dose of 80 mg/kg once daily.[1][2] The control group should receive the vehicle only.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
-
Endpoint and Analysis:
-
Continue treatment for a specified duration (e.g., 21 days) or until tumors in the control group reach a humane endpoint.[8]
-
At the end of the study, euthanize the mice and collect the tumors.
-
Tumors can be processed for pharmacodynamic analysis, such as immunohistochemistry (IHC) to assess SMARCA2 protein levels.[1][2]
-
Protocol 2: Pharmacodynamic Study of SMARCA2 Degradation
This protocol is designed to assess the dose-dependent degradation of SMARCA2 in tumors following this compound administration.
Materials:
-
This compound
-
Vehicle solution
-
Tumor-bearing mice (established as in Protocol 1)
-
Tissue homogenization buffer
-
Protein extraction reagents
-
Western blot or IHC reagents
Procedure:
-
Dosing:
-
Use tumor-bearing mice with established tumors.
-
Administer a single oral dose of this compound at various concentrations (e.g., 5, 20, 100 mg/kg) or vehicle to different groups of mice.[8]
-
-
Sample Collection:
-
Protein Analysis:
-
Data Analysis:
-
Quantify the levels of SMARCA2 protein in the tumors from the this compound-treated groups and compare them to the vehicle-treated control group to determine the extent of dose-dependent degradation.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific cell lines, mouse strains, and laboratory standards. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. opnme.com [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Determining the Optimal ACBI2 Concentration for Cell-Based Assays
Introduction
ACBI2 is a potent, orally bioavailable, and selective PROTAC (Proteolysis Targeting Chimera) degrader of SMARCA2 (also known as BRM), a core ATPase subunit of the BAF (SWI/SNF) chromatin remodeling complex.[1][2][3] It operates by forming a ternary complex between SMARCA2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[2] this compound exhibits significant selectivity for SMARCA2 over its close homolog SMARCA4 (also known as BRG1).[3] This selectivity is critical for exploiting the synthetic lethal relationship in cancers with loss-of-function mutations in SMARCA4, where the cells become dependent on SMARCA2 for survival.[1][3][4]
Determining the optimal concentration of this compound is a critical first step for any cell-based assay to ensure reproducible and meaningful results. The ideal concentration should induce the desired biological effect (i.e., SMARCA2 degradation and subsequent anti-proliferative effects) without causing off-target toxicity. This document provides a comprehensive guide, including detailed protocols, for researchers to determine the optimal this compound concentration for their specific cell lines of interest.
Mechanism of Action: this compound-mediated SMARCA2 Degradation
This compound is a bifunctional molecule that links the SMARCA2 protein to the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to SMARCA2. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome, effectively removing the protein from the cell.
Quantitative Data Summary
The following tables summarize the degradation and anti-proliferative potencies of this compound across various cancer cell lines as reported in the literature. These values serve as a useful starting point for designing dose-response experiments.
Table 1: this compound Degradation Potency (DC₅₀) DC₅₀ is the concentration of the compound required to degrade 50% of the target protein.
| Cell Line | Cancer Type | SMARCA2 DC₅₀ (nM) | SMARCA4 DC₅₀ (nM) | Notes |
| RKO | Colon Carcinoma | 1 | 32 | Demonstrates >30-fold selectivity for SMARCA2.[5][6] |
| NCI-H1568 | Lung Adenocarcinoma | 3.3 - 13 | Not specified | SMARCA4-deficient cell line.[2][4] |
| MV-4-11 | Acute Myeloid Leukemia | 6 (for ACBI1) | 11 (for ACBI1) | Data for ACBI1, a related dual degrader.[4] |
Table 2: this compound Anti-proliferative Activity (EC₅₀/IC₅₀) EC₅₀/IC₅₀ is the concentration of the compound that inhibits 50% of cell proliferation or viability.
| Cell Line | Cancer Type | EC₅₀/IC₅₀ (nM) | Assay Duration (h) | Notes |
| NCI-H1568 | Lung Adenocarcinoma | 7 (EC₅₀) | 144-192 | SMARCA4-deficient, highly sensitive.[1][5] |
| A549 | Lung Adenocarcinoma | >1000 | 144-192 | SMARCA4-wildtype, less sensitive.[1] |
| LNCaP | Prostate Cancer | 19.5 (IC₅₀) | Not specified | |
| VCaP | Prostate Cancer | 9.97 (IC₅₀) | Not specified | |
| NCI-H929 | Multiple Myeloma | 4.35 (IC₅₀) | Not specified | |
| SK-MEL-5 | Melanoma | >1000 | 144-192 | SMARCA4-deficient, but less sensitive.[1] |
| MV-4-11 | Acute Myeloid Leukemia | 28 (IC₅₀ for ACBI1*) | Not specified | Data for ACBI1, a related dual degrader.[4] |
Experimental Workflow for Determining Optimal Concentration
A systematic approach is recommended, starting with a broad dose-range experiment to estimate the potency, followed by a more focused experiment to determine precise DC₅₀ and EC₅₀ values, and finally confirming on-target activity.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Dose-Response Assay
This protocol is designed to determine the half-maximal effective concentration (EC₅₀) of this compound on cell proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended due to its sensitivity and simplicity.
Materials and Reagents:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Stock Solution Preparation:
-
Cell Seeding:
-
Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 90 µL of medium). The optimal seeding density should allow for logarithmic growth over the course of the experiment.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Range-Finding: For the initial experiment, prepare a broad range of concentrations using a 10-fold serial dilution (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).[8]
-
Definitive Assay: Based on the range-finding results, prepare a more focused series of 8-12 concentrations using a 2- or 3-fold serial dilution around the estimated EC₅₀.[8]
-
Prepare intermediate dilutions in complete culture medium. Add 10 µL of each final concentration to the appropriate wells to reach a final volume of 100 µL.
-
Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-treatment control" (medium only).
-
-
Incubation:
-
Incubate the plate for a duration relevant to the biological question and the compound's mechanism. For a degrader like this compound, longer incubation times (e.g., 144-192 hours) are often required to observe significant anti-proliferative effects.[1]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis and EC₅₀ Calculation:
-
Normalize the data: Calculate the percent viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the percent cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response, variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the EC₅₀ value.[8]
-
Protocol 2: Western Blot for Target Engagement (SMARCA2 Degradation)
This protocol determines the concentration-dependent degradation of SMARCA2 and SMARCA4 to confirm on-target activity and calculate the DC₅₀.
Materials and Reagents:
-
Cell line of interest
-
6-well or 12-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach and reach ~70-80% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a specific duration. For degradation, shorter time points can be effective (e.g., 4, 8, or 18 hours).[5] Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-SMARCA2, anti-SMARCA4, and loading control) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly with TBST again.
-
-
Detection and Data Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using software like ImageJ.
-
Normalize the band intensity of SMARCA2 and SMARCA4 to the loading control for each lane.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of protein remaining against the log of this compound concentration and use non-linear regression to determine the DC₅₀ value.
-
Conclusion
The optimal concentration of this compound is cell-line dependent and should be empirically determined. By following the workflow and protocols outlined in this application note, researchers can reliably determine the EC₅₀ for anti-proliferative effects and the DC₅₀ for target degradation. A concentration that achieves significant SMARCA2 degradation (ideally near the DC₅₀) while also falling within the effective range of the dose-response curve for proliferation is typically chosen for further mechanistic studies. It is crucial to confirm both target engagement and a functional cellular outcome to ensure that the observed phenotypes are on-target.
References
- 1. researchgate.net [researchgate.net]
- 2. Pardon Our Interruption [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for ACBI2 Administration in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI2 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2 (SMARCA2) protein.[1][2][3] It operates through a mechanism of action that involves recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[3][4][5] Notably, this compound exhibits selectivity for SMARCA2 over the closely related paralog SMARCA4.[2][3][4][6][7][8][9] This selective degradation of SMARCA2 has shown therapeutic potential in preclinical models of cancers with mutations in the SMARCA4 gene, a concept known as synthetic lethality.[6][7][9][10] These application notes provide detailed protocols for the administration of this compound in xenograft studies to evaluate its in vivo efficacy.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro and in vivo studies.
| Parameter | Value | Cell Line / Species | Notes | Reference |
| SMARCA2 Degradation (DC50) | 1 nM | RKO cells | DC50 is the concentration for 50% of maximal degradation. | [1][2] |
| SMARCA4 Degradation (DC50) | 32 nM | RKO cells | Demonstrates >30-fold selectivity for SMARCA2 over SMARCA4. | [1][2][3] |
| Ternary Complex Formation (EC50) | 7 nM | Biochemical Assay | EC50 for VHL:this compound:SMARCA2 ternary complex formation. | [1][3] |
| Oral Bioavailability | 22% | Mouse | [1][3][4] | |
| In Vivo Efficacy | Significant tumor growth inhibition | A549 xenograft mice | 80 mg/kg, once daily oral administration. | [1] |
| Tumor SMARCA2 Degradation | Dose-dependent | A549 xenograft mice | Observed with oral doses ranging from 5-100 mg/kg. | [1] |
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of action of this compound leading to selective SMARCA2 degradation and tumor growth inhibition.
Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of this compound.
1. Cell Line and Animal Model
-
Cell Line: A human cancer cell line with a known SMARCA4 deficiency, such as A549 (non-small cell lung cancer), is recommended.[1]
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma or athymic nude mice), 6-8 weeks old.
2. Tumor Implantation
-
Culture the selected cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization
-
Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
4. This compound Formulation and Administration
-
Formulation: Prepare a vehicle control (e.g., 0.5% methylcellulose in water). Formulate this compound in the same vehicle at the desired concentrations.
-
Administration Route: Oral gavage (p.o.) is the recommended route of administration for this compound.[1][4]
-
Dosing Regimen:
5. Study Endpoints and Data Collection
-
Primary Endpoint: Tumor growth inhibition. Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Secondary Endpoints:
-
Body weight: Monitor and record the body weight of each mouse at least twice a week as an indicator of toxicity.
-
Tumor SMARCA2 levels: For PD studies, tumors can be collected at specific time points after the last dose (e.g., 24 or 48 hours) to assess SMARCA2 protein levels by immunohistochemistry (IHC) or western blot.[1]
-
6. Statistical Analysis
-
Analyze differences in tumor volume between the treatment and control groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures or Student's t-test). A p-value of < 0.05 is typically considered statistically significant.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical xenograft study involving this compound.
Caption: A streamlined workflow for conducting in vivo xenograft studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. A new anti-cancer molecule targets disease-causing proteins - [researchpod.org]
Application Notes and Protocols for ACBI2 in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACBI2 is a potent, selective, and orally bioavailable PROTAC (Proteolysis-Targeting Chimera) designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein.[1][2][3] It operates on the principle of "synthetic lethality," providing a therapeutic strategy for cancers with loss-of-function mutations in the related SMARCA4 gene, which is common in non-small cell lung cancer (NSCLC).[1][4] this compound functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to SMARCA2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4] These application notes provide a summary of this compound's activity and detailed protocols for its use in lung cancer research.
Mechanism of Action: SMARCA2 Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to SMARCA2 and another ligand that recruits the VHL E3 ubiquitin ligase. This binding induces the formation of a ternary complex between SMARCA2, this compound, and VHL.[4] Within this complex, VHL ubiquitinates SMARCA2, tagging it for recognition and degradation by the 26S proteasome. The degradation of the SMARCA2 ATPase is synthetically lethal in cancer cells that have lost the function of its paralog, SMARCA4.[1][4] this compound demonstrates high selectivity for SMARCA2 over the closely related SMARCA4.[1][5]
Caption: Mechanism of this compound-mediated SMARCA2 protein degradation.
Data Presentation
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
Summarizes the half-maximal degradation concentration (DC₅₀) and half-maximal effective concentration (EC₅₀) for cell viability.
| Cell Line | Cancer Type | This compound DC₅₀ (SMARCA2) | This compound EC₅₀ (Viability) | Notes |
| RKO | Colorectal Carcinoma | 1 nM[5][6] | 7 nM[6] | Also degrades SMARCA4 with a DC₅₀ of 32 nM.[5][6] |
| NCI-H1568 | Lung Adenocarcinoma | 1-13 nM[2] | Not Specified | Rapid and complete degradation observed.[6] |
| A549 | Lung Adenocarcinoma | 1-13 nM (range)[6] | Not Specified | Rapid and complete degradation observed.[6] |
Table 2: In Vivo Efficacy of this compound in Lung Cancer Xenograft Models
Details the anti-tumor activity of this compound in animal models.
| Mouse Model | Dosage & Administration | Treatment Duration | Key Outcomes |
| A549 Xenograft | 80 mg/kg, oral, once daily[2][6] | 21 days[7] | 47% Tumor Growth Inhibition (TGI).[7][8] |
| A549 Xenograft | 5-100 mg/kg, oral, single dose[7][6] | 24-48 hours[7][6] | Dose-dependent degradation of SMARCA2 in tumors.[2][6] |
| NCI-H1568 Xenograft | 5-100 mg/kg, oral, single dose[7][8] | 24-48 hours[2][8] | Dose-dependent degradation of SMARCA2 in tumors.[2] |
Table 3: Pharmacokinetic Profile of this compound
Provides key pharmacokinetic parameters for this compound in mice.
| Parameter | Value | Species | Administration |
| Oral Bioavailability | 22%[4][6] | Mouse | 30 mg/kg, p.o.[6] |
| Intravenous | Not specified | Mouse | 5 mg/kg, i.v.[7][8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of this compound in lung cancer cell lines and xenograft models.
Caption: General experimental workflow for evaluating this compound.
Protocol 1: Cell Viability Assay
This protocol determines the effect of this compound on the proliferation of lung cancer cells.
Materials:
-
Lung cancer cell lines (e.g., A549, NCI-H1568)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 144-192 hours (6-8 days) at 37°C, 5% CO₂.[8]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the EC₅₀ value using a 4-parametric logistic curve fit.[8]
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of SMARCA2 protein following this compound treatment.
Materials:
-
Treated cell lysates (from Protocol 1 or a separate experiment)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells treated with this compound (e.g., 100 nM for 4-18 hours) on ice using RIPA buffer.[6][8]
-
Centrifuge the lysates at 12,000 x g for 10 minutes at 4°C. Collect the supernatant.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[9][10]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[11][12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[11]
-
Analysis: Quantify band intensity using densitometry software. Normalize SMARCA2 and SMARCA4 levels to the loading control (GAPDH).
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol details the steps to evaluate the anti-tumor efficacy of this compound in a lung cancer mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
A549 or NCI-H1568 lung cancer cells
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10⁶ A549 or NCI-H1568 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach an average size of ~220-470 mm³, randomize mice into treatment and control groups (n=5-10 animals per group).[7][8]
-
Treatment Administration: Administer this compound (e.g., 80 mg/kg) or vehicle control orally (p.o.) once daily.[2][7] Monitor animal body weight as a measure of toxicity.
-
Efficacy Assessment: Continue treatment and tumor measurements for a predefined period (e.g., 21 days).[7]
-
Endpoint and Tissue Collection: At the end of the study, euthanize the animals and excise the tumors.
-
Pharmacodynamic Analysis: For pharmacodynamic studies, a separate cohort of mice can be treated with a single dose of this compound (5-100 mg/kg), and tumors collected at 24 or 48 hours post-treatment to assess SMARCA2 degradation via IHC or Western blot.[7][8]
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.
Synthetic Lethality in SMARCA4-Deficient Cancer
The therapeutic rationale for using this compound is based on the synthetic lethal relationship between SMARCA2 and SMARCA4, two mutually exclusive ATPases in the SWI/SNF chromatin remodeling complex.[8] In healthy cells, the presence of either SMARCA2 or SMARCA4 is sufficient for cell survival. However, in cancer cells where SMARCA4 is lost or inactivated by mutation, the cells become entirely dependent on SMARCA2 for survival. Degrading SMARCA2 with this compound in these SMARCA4-deficient cells leads to cell death.
Caption: The synthetic lethality concept exploited by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proliferation, apoptosis and invasion of human lung cancer cells are associated with NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of lung cancer cells growth, motility and induction of apoptosis by Klotho, a novel secreted Wnt antagonist, in a dose-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentially expressed and activated proteins associated with non small cell lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application of ACBI2 in SMARCA4-Deficient Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA4, a core catalytic subunit of the SWI/SNF chromatin remodeling complex, is frequently mutated in a variety of cancers, leading to its functional loss.[1][2] Tumors with SMARCA4 deficiency often exhibit a synthetic lethal dependency on its paralog, SMARCA2, for survival.[1][3][4] This dependency presents a promising therapeutic window for selective SMARCA2 inhibition. ACBI2 is a potent, selective, and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to specifically degrade SMARCA2, thereby offering a targeted therapeutic strategy for SMARCA4-deficient cancers.[1][5][6][7][8][9]
This compound functions by hijacking the cell's natural protein disposal system. This bifunctional molecule simultaneously binds to SMARCA2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[1][6][7] This targeted degradation of SMARCA2 induces anti-proliferative effects and tumor growth inhibition in preclinical models of SMARCA4-deficient cancers.[5][6][8][10]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its application in in vitro and in vivo research settings.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Parameter | Cell Line | Value | Notes |
| SMARCA2 DC50 | RKO | 1 nM | 32-fold selectivity over SMARCA4.[9][10][11] |
| NCI-H1568 | 1-13 nM | Time-dependent degradation (4h/18h).[6] | |
| SMARCA4 DC50 | RKO | 32 nM | [9][10][11] |
| EC50 | Biochemical Assay | 7 nM | Ternary complex affinity between VHL, SMARCA2, and this compound.[6][9][10][12][13] |
| Anti-proliferative IC50 | MV-4-11 | 28 nM | For the related dual degrader ACBI1.[4] |
| SK-MEL-5 | 77 nM | For the related dual degrader ACBI1.[4] |
In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Animal Model | Value | Notes |
| Tumor Growth Inhibition (TGI) | A549 Xenograft | 47% | 80 mg/kg, p.o., once daily for 21 days.[5] |
| Oral Bioavailability | Mouse | 22% | [1][9][10] |
| Rat | 16% | [6] | |
| SMARCA2 Degradation in Tumors | A549 Xenograft | Dose-dependent | 5-100 mg/kg, p.o., observed at 24h and 48h.[10] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in inducing the degradation of SMARCA2 in SMARCA4-deficient cancer cells.
Caption: Mechanism of this compound-mediated SMARCA2 degradation.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is designed to determine the anti-proliferative effect of this compound on SMARCA4-deficient cancer cell lines.
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Characteristics and Outcomes of SMARCA4-Mutated or Deficient Malignancies: A Systematic Review of Case Reports and Series [mdpi.com]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [opnme.com]
- 7. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Characterization of ACBI2, a SMARCA2-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction to ACBI2
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM (Brahma), protein.[1][2][3] As a heterobifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the SMARCA2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This targeted protein degradation offers a promising therapeutic strategy for cancers with specific genetic vulnerabilities, particularly those with mutations in the closely related SMARCA4 (BRG1) gene, representing a synthetic lethal approach.[2][5][6]
These application notes provide detailed protocols for the in vitro evaluation of this compound's biological activity, including its effects on cell viability, protein degradation, and induction of apoptosis and cell cycle arrest.
Key In Vitro Assays for this compound Evaluation
A comprehensive in vitro assessment of this compound involves a panel of assays to determine its potency, selectivity, and mechanism of action. The following protocols are recommended for characterizing the effects of this compound in relevant cancer cell lines, such as SMARCA4-deficient non-small cell lung cancer (e.g., NCI-H1568) and other susceptible lines (e.g., A549).[7]
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells in culture by measuring ATP levels, an indicator of metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H1568, A549) in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound and a negative control (e.g., a structurally similar molecule that does not bind VHL) in culture medium. Add the compounds to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72-144 hours) to assess the long-term effect of protein degradation on cell proliferation.[5]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the EC50 value.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | EC50 (nM) |
| This compound | NCI-H1568 | 144 | 15.2 |
| This compound | A549 | 144 | 250.7 |
| Negative Control | NCI-H1568 | 144 | >10,000 |
| Negative Control | A549 | 144 | >10,000 |
SMARCA2 Protein Degradation Assay (Western Blot)
This assay is used to directly measure the degradation of the target protein, SMARCA2.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for different time points (e.g., 4, 8, 18, 24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.
-
Use an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the SMARCA2 signal to the loading control. Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% degradation is achieved).
Data Presentation:
| Compound | Cell Line | Treatment Time (h) | DC50 (nM) |
| This compound | RKO | 18 | 1 |
| This compound | A549 | 18 | 10 |
| This compound | NCI-H1568 | 18 | 5 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the EC50 value for 48-72 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Data Presentation:
| Treatment | Concentration (nM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | 95.2 | 2.5 | 2.3 |
| This compound | 50 | 60.1 | 25.4 | 14.5 |
| This compound | 100 | 45.8 | 35.7 | 18.5 |
| Staurosporine | 1000 | 10.3 | 65.2 | 24.5 |
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation:
| Treatment | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | 55.4 | 30.1 | 14.5 |
| This compound | 50 | 68.2 | 20.3 | 11.5 |
| This compound | 100 | 75.1 | 15.6 | 9.3 |
Visualizations
This compound Mechanism of Action
Caption: this compound mechanism of action.
General Experimental Workflow for this compound In Vitro Testing
Caption: In vitro testing workflow.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Assessing SMARCA2 Degradation with ACBI2 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACBI2 is a potent, selective, and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein.[1][2][3][4] SMARCA2, also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression by altering nucleosome positioning.[5][6][7] In certain cancers, particularly those with mutations in the closely related paralog SMARCA4 (BRG1), tumor cells become dependent on the remaining SMARCA2 activity for survival. This creates a synthetic lethal relationship that can be exploited therapeutically.[2][3][4]
This compound functions by co-opting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4] This heterobifunctional molecule simultaneously binds to SMARCA2 and VHL, forming a ternary complex that leads to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome.[4][8] This targeted protein degradation offers a powerful alternative to traditional small-molecule inhibition.[4] These application notes provide detailed protocols for assessing the efficacy and selectivity of this compound in degrading SMARCA2 in a laboratory setting.
Mechanism of Action
The following diagram illustrates the mechanism by which this compound induces the degradation of SMARCA2.
Caption: Mechanism of this compound-mediated SMARCA2 degradation.
Quantitative Data Summary
The following tables summarize the reported in vitro and cellular activity of this compound.
Table 1: In Vitro and Cellular Degradation Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| RKO | Cellular Degradation | DC50 (SMARCA2) | 1 nM | [1][9] |
| RKO | Cellular Degradation | DC50 (SMARCA4) | 32 nM | [1][9] |
| NCI-H1568 | Cellular Degradation | DC50 (SMARCA2, 4h/18h) | 1-13 nM | [2] |
| A549 | Cellular Degradation | Rapid & Complete Degradation | 0.1 nM - 1 µM (4-18h) | [1] |
| NCI-H1568 | Cellular Degradation | Rapid & Complete Degradation | 0.1 nM - 1 µM (4-18h) | [1] |
| Human Whole Blood | Ex Vivo Degradation | Dose-dependent SMARCA2 degradation | 0 - 1 µM (18h) | [1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| Various Cancer Cell Lines | Cell Viability (CellTiter-Glo) | EC50 | Varies by cell line | [10] |
| A549 Xenograft Model | In Vivo Anti-tumor Activity | Tumor Growth Inhibition | Significant at 80 mg/kg, p.o., daily | [1] |
Experimental Protocols
Protocol 1: Western Blotting for SMARCA2 and SMARCA4 Degradation
This protocol details the steps to assess the dose-dependent degradation of SMARCA2 and its selectivity over SMARCA4 following this compound treatment.
Experimental Workflow
Caption: A typical workflow for Western Blot analysis.
Materials:
-
Cell lines (e.g., RKO, NCI-H1568, A549)
-
This compound (and negative control, e.g., cis-ACBI2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-SMARCA2
-
Rabbit anti-SMARCA4
-
Mouse anti-β-actin (or other loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Prepare serial dilutions of this compound in complete medium (e.g., 0.1 nM to 1000 nM). Include a vehicle control (e.g., DMSO) and a negative control compound if available. d. Replace the medium with the drug-containing medium and incubate for the desired time (e.g., 4, 18, or 24 hours).
-
Cell Lysis and Protein Quantification: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL per well) and scrape the cells. c. Incubate the lysate on ice for 30 minutes, vortexing occasionally. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. c. Run the gel until adequate separation is achieved. d. Transfer the proteins to a PVDF membrane according to the manufacturer's instructions.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using image analysis software. Normalize the intensity of SMARCA2 and SMARCA4 bands to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 values.
Protocol 2: Cell Viability Assay
This protocol is for determining the effect of SMARCA2 degradation on cell proliferation and viability.
Materials:
-
SMARCA4-deficient cell lines (e.g., NCI-H1568) or other sensitive cell lines
-
This compound
-
Complete cell culture medium
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells per well) in 100 µL of complete medium. b. Allow cells to adhere overnight.
-
Compound Treatment: a. Prepare a serial dilution of this compound in complete medium. b. Add the diluted compound to the wells. Include a vehicle control. c. Incubate the plate for an extended period, typically 6-8 days, to allow for effects on proliferation to become apparent.
-
Measuring Cell Viability: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Normalize the data to the vehicle-treated control wells. b. Plot the normalized viability against the logarithm of the drug concentration. c. Use a non-linear regression model (e.g., four-parameter logistic curve fit) to calculate the EC50 value.
Conclusion
This compound is a valuable tool for studying the biological consequences of SMARCA2 degradation. The protocols outlined above provide a framework for researchers to quantify the potency and selectivity of this compound in inducing SMARCA2 degradation and to assess its impact on the viability of cancer cells. These methods are essential for the preclinical evaluation of SMARCA2-targeting therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Beyond Mutations: Additional Mechanisms and Implications of SWI/SNF Complex Inactivation [frontiersin.org]
- 6. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. SMARCA2 - Wikipedia [en.wikipedia.org]
- 8. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: ACBI2 in Combination with Other Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental support for utilizing ACBI2, a potent and selective SMARCA2 degrader, in combination with other anti-cancer agents. The following sections detail the synergistic effects of this compound with an MCL1 inhibitor and a KRAS G12C inhibitor, providing protocols for key experiments and summarizing relevant data.
Introduction to this compound
This compound is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of the SMARCA2 protein by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In cancers with loss-of-function mutations in the tumor suppressor gene SMARCA4, there is a synthetic lethal dependency on the paralog protein SMARCA2.[2] By degrading SMARCA2, this compound offers a targeted therapeutic strategy for these SMARCA4-deficient cancers.[1] While this compound monotherapy has demonstrated significant tumor growth inhibition in preclinical models, this effect is often cytostatic rather than inducing tumor regression.[2] This has prompted the investigation of combination therapies to enhance the anti-cancer efficacy of this compound.
Section 1: this compound in Combination with an MCL1 Inhibitor
Rationale for Combination
Degradation of SMARCA2 by this compound in SMARCA4-mutant cancer cells can lead to cell cycle arrest but may not be sufficient to induce robust apoptosis. Myeloid cell leukemia-1 (MCL1) is a key anti-apoptotic protein of the BCL-2 family that is frequently overexpressed in various cancers and contributes to therapeutic resistance. A genome-wide CRISPR screen in SMARCA4-mutant lung cancer cell lines has demonstrated that the loss of MCL1 can sensitize these cells to SMARCA2 degradation.[3] The combination of a SMARCA2 degrader with an MCL1 inhibitor is therefore hypothesized to have a synergistic effect, leading to enhanced cancer cell death.[2][3]
Data Presentation
Table 1: In Vitro Synergy of SMARCA2 Degrader and MCL1 Inhibitor in SMARCA4-Mutant NSCLC Cell Lines
| Cell Line | SMARCA2 Degrader (A947) IC50 (nM) | MCL1 Inhibitor (AMG-176) IC50 (nM) | Combination Effect |
| NCI-H1793 | ~10 | >1000 | Synergistic |
| NCI-H1944 | ~5 | >1000 | Synergistic |
| NCI-H838 | ~20 | >1000 | Synergistic |
Data adapted from studies on a similar selective SMARCA2 degrader, A947.[2][4]
Table 2: In Vivo Efficacy of SMARCA2 Degrader and MCL1 Inhibitor Combination in a SMARCA4-Deleted Lung Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Observations |
| Vehicle | Once daily, p.o. | 0 | - |
| SMARCA2 Degrader (PRT3789) | Once daily, p.o. | Significant | Tumor Stasis |
| MCL1 Inhibitor (PRT1419) | Once weekly, p.o. | Moderate | - |
| Combination | PRT3789 once daily + PRT1419 once weekly, p.o. | >100 | Tumor Regressions |
Data adapted from studies on a similar selective SMARCA2 degrader, PRT3789, and MCL1 inhibitor, PRT1419.[3][5]
Experimental Protocols
1. Cell Viability Assay to Determine Synergy
This protocol describes how to assess the synergistic effect of this compound and an MCL1 inhibitor on the viability of SMARCA4-mutant cancer cells using a luminescent cell viability assay.
-
Materials:
-
SMARCA4-mutant cancer cell lines (e.g., NCI-H1793, NCI-H1944)
-
This compound
-
MCL1 inhibitor (e.g., AMG-176, S63845)
-
Cell culture medium and supplements
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Prepare a dose-response matrix of this compound and the MCL1 inhibitor. A 9x9 matrix is recommended to capture a wide range of concentrations.
-
Treat the cells with the drug combinations and incubate for 5 days.
-
On day 5, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Analyze the data using a synergy model (e.g., Bliss independence model) to determine if the combination is synergistic, additive, or antagonistic.[2]
-
2. In Vivo Xenograft Study
This protocol outlines an in vivo study to evaluate the efficacy of combined this compound and MCL1 inhibitor treatment in a mouse xenograft model of SMARCA4-deleted lung cancer.
-
Materials:
-
SMARCA4-deleted lung cancer cells (e.g., NCI-H1568, NCI-H838)
-
Immunocompromised mice (e.g., BALB/c nude)
-
This compound formulated for oral gavage
-
MCL1 inhibitor formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject 5 x 10^6 SMARCA4-deleted lung cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 150-200 mm³.
-
Randomize mice into four treatment groups: Vehicle, this compound alone, MCL1 inhibitor alone, and this compound + MCL1 inhibitor.
-
Administer treatments as follows (example dosing schedule):
-
Vehicle: Once daily, oral gavage.
-
This compound: 80 mg/kg, once daily, oral gavage.
-
MCL1 inhibitor: Dose as per literature, e.g., once weekly, oral gavage.
-
Combination: Administer both drugs at their respective schedules.
-
-
Measure tumor volume with calipers every 3 days.
-
Monitor animal body weight as an indicator of toxicity.
-
Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement.
-
Signaling Pathway and Experimental Workflow Visualization
Caption: Synergistic mechanism of this compound and an MCL1 inhibitor.
Caption: In vivo xenograft study workflow.
Section 2: this compound in Combination with a KRAS G12C Inhibitor
Rationale for Combination
KRAS G12C is a common oncogenic mutation in non-small cell lung cancer (NSCLC). While KRAS G12C inhibitors like sotorasib have shown clinical efficacy, responses are not universal, and resistance often develops. Co-mutations in tumor suppressor genes, such as SMARCA4, are associated with a poorer response to KRAS G12C inhibitors.[6] The combination of a SMARCA2 degrader with a KRAS G12C inhibitor in KRAS G12C/SMARCA4 co-mutated cancers is a rational strategy to achieve a more profound and durable anti-tumor response.[1][7] This approach targets two distinct vulnerabilities of the cancer cells, potentially leading to synergistic cell killing and overcoming resistance.[6]
Data Presentation
Table 3: In Vitro Synergy of SMARCA2 Degrader and Sotorasib in KRAS G12C/SMARCA4 Co-mutant NSCLC Cell Lines
| Cell Line | SMARCA2 Degrader (YDR1) GI50 (nM) | Sotorasib GI50 (nM) | Combination Effect |
| H2030 | ~10 | >1000 | Synergistic |
| H2122 | ~5 | ~500 | Synergistic |
Data adapted from studies on similar selective SMARCA2 degraders, YDR1 and YD54.[1][7]
Table 4: In Vivo Efficacy of SMARCA2 Degrader and Sotorasib Combination in a KRAS G12C/SMARCA4 Co-mutant Lung Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Observations |
| Vehicle | Once daily, p.o. | 0 | - |
| SMARCA2 Degrader (YDR1) | Once daily, p.o. | Significant | Tumor Growth Inhibition |
| Sotorasib | Once daily, p.o. | Moderate | Tumor Growth Inhibition |
| Combination | YDR1 once daily + Sotorasib once daily, p.o. | Synergistic | Enhanced Tumor Growth Inhibition |
Data adapted from studies on a similar selective SMARCA2 degrader, YDR1.[7][8]
Experimental Protocols
1. Cell Proliferation Assay for Synergy Assessment
This protocol details the use of a real-time cell imaging system to assess the synergistic effect of this compound and sotorasib on the proliferation of KRAS G12C/SMARCA4 co-mutant NSCLC cells.
-
Materials:
-
KRAS G12C/SMARCA4 co-mutant NSCLC cell lines (e.g., H2030)
-
This compound
-
Sotorasib
-
Cell culture medium and supplements
-
96-well plates
-
IncuCyte® Live-Cell Analysis System (or similar)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a matrix of this compound and sotorasib concentrations.
-
Place the plate in the IncuCyte® system and acquire images every 2-4 hours for 7 days.
-
Analyze the data using the IncuCyte® software to determine the percent confluence over time for each treatment condition.
-
Calculate the growth inhibition for each treatment and use a synergy model (e.g., Bliss independence) to quantify the synergistic interaction.
-
2. In Vivo Xenograft Study for Combination Efficacy
This protocol describes an in vivo experiment to evaluate the anti-tumor efficacy of combining this compound and sotorasib in a KRAS G12C/SMARCA4 co-mutant NSCLC xenograft model.
-
Materials:
-
KRAS G12C/SMARCA4 co-mutant NSCLC cells (e.g., H2030)
-
Immunocompromised mice (e.g., NOD-SCID)
-
This compound formulated for oral gavage
-
Sotorasib formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Establish xenograft tumors by subcutaneously injecting 5 x 10^6 H2030 cells into the flanks of mice.
-
Once tumors reach an average volume of 150-200 mm³, randomize mice into four treatment groups: Vehicle, this compound alone, Sotorasib alone, and this compound + Sotorasib.
-
Administer treatments daily via oral gavage at predetermined doses (e.g., this compound at 80 mg/kg, Sotorasib at a clinically relevant dose).
-
Measure tumor volumes and body weights every 3 days.
-
Continue treatment for 21-28 days or until the study endpoint is reached.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for SMARCA2 and p-ERK levels).
-
Signaling Pathway and Experimental Workflow Visualization
Caption: Dual targeting of SMARCA2 and KRAS G12C pathways.
Caption: In vitro synergy assessment workflow.
References
- 1. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. preludetx.com [preludetx.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Measuring the Oral Bioavailability of ACBI2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques and protocols for measuring the oral bioavailability of ACBI2, a potent and selective VHL (von Hippel-Lindau) PROTAC (Proteolysis Targeting Chimera) degrader of the SMARCA2 protein.[1][2] Accurate assessment of oral bioavailability is a critical step in the preclinical development of therapeutic candidates like this compound, which is being investigated for its potential in cancer therapy.[1][3]
Introduction to this compound and Oral Bioavailability
This compound is an orally active small molecule designed to selectively induce the degradation of SMARCA2, a component of the SWI/SNF chromatin remodeling complex.[1][2] By degrading SMARCA2, this compound has shown potential in inhibiting the growth of certain cancers.[1] For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract and reach systemic circulation in sufficient concentrations to exert its therapeutic effect. Oral bioavailability (F) is the fraction of an orally administered dose of an unchanged drug that reaches the systemic circulation.[4][5] It is a key pharmacokinetic parameter that influences dosing regimens and the overall clinical success of a drug candidate.
The determination of oral bioavailability involves a combination of in vivo pharmacokinetic studies and in vitro assays that predict absorption and metabolism.[6] This document outlines detailed protocols for these essential experiments.
Data Presentation: Pharmacokinetic Parameters of this compound
Quantitative data from pharmacokinetic studies are crucial for evaluating the oral bioavailability of a compound. The following tables summarize key parameters for this compound, providing a clear comparison between intravenous and oral administration routes in mice.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice [2]
| Parameter | Intravenous (5 mg/kg) | Oral (30 mg/kg) |
| Oral Bioavailability (F) | - | 22% |
| Tmax (h) | - | 1.7 |
| Clearance (% QH) | 2.3 | - |
| Mean Residence Time (h) | 3.8 | - |
Table 2: In Vitro ADME Properties of this compound [2]
| Parameter | Value |
| Caco-2 Efflux Ratio | 4.8 |
| Microsomal Stability (Human) | <24 % QH |
| Microsomal Stability (Mouse) | <23 % QH |
| Microsomal Stability (Rat) | <24 % QH |
| Hepatocyte Stability (Human) | 12 % QH |
| Hepatocyte Stability (Mouse) | 9 % QH |
| Hepatocyte Stability (Rat) | 15 % QH |
| Plasma Protein Binding (Human) | >99.9% |
| Plasma Protein Binding (Mouse) | 99.9% |
| Plasma Protein Binding (Rat) | 99.9% |
Note: QH refers to liver blood flow.
Experimental Protocols
Detailed methodologies for the key experiments required to determine the oral bioavailability of this compound are provided below.
In Vivo Pharmacokinetic Study in Mice
This protocol describes the determination of this compound plasma concentrations over time following intravenous and oral administration to calculate oral bioavailability.
1. Animal Handling and Dosing
-
Animals: Use male CD-1 or similar mouse strains, weighing approximately 25-30g.[7] House animals in a controlled environment with a standard diet and water ad libitum.
-
Formulation Preparation:
-
For intravenous (IV) administration, dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) to a final concentration for a 5 mg/kg dose.
-
For oral (PO) administration, prepare a suspension or solution of this compound in a vehicle such as 0.5% methylcellulose for a 30 mg/kg dose.[8]
-
-
Administration:
2. Blood Sampling
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[11]
-
Use appropriate blood collection techniques such as retro-orbital, submandibular, or saphenous vein sampling.[3][11][12][13] For terminal time points, cardiac puncture can be performed under anesthesia.[11]
-
Collect approximately 50-100 µL of blood into tubes containing an anticoagulant (e.g., EDTA).[14]
-
Process the blood by centrifugation to obtain plasma, which should be stored at -80°C until analysis.[14]
3. Bioanalytical Method
-
Develop and validate a sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.
-
Extract this compound from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Analyze the extracted samples by LC-MS/MS.
4. Pharmacokinetic Analysis
-
Plot the mean plasma concentration of this compound versus time for both IV and PO routes.
-
Calculate the Area Under the Curve (AUC) from time zero to the last measurable time point (AUC0-t) and extrapolated to infinity (AUC0-inf) using the trapezoidal rule.[15]
-
Calculate oral bioavailability (F) using the following formula:
In Vitro Permeability Assessment: Caco-2 Cell Assay
The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption.[16][17][18]
1. Caco-2 Cell Culture
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
-
Seed the cells onto Transwell inserts and allow them to differentiate for 21-25 days to form a confluent monolayer.[17]
2. Monolayer Integrity Assessment
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. TEER values should be above a predetermined threshold (e.g., 200 Ω·cm²).[19]
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.[17]
3. Permeability Assay
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound solution (e.g., at a concentration of 10 µM) to the apical (A) side of the Transwell insert for apical-to-basolateral (A-to-B) permeability assessment.[19]
-
For basolateral-to-apical (B-to-A) permeability, add the this compound solution to the basolateral (B) side.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
4. Data Analysis
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Calculate the efflux ratio (ER) to assess the potential for active efflux:
-
ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.
-
In Vitro Metabolic Stability: Liver Microsomal Assay
This assay evaluates the susceptibility of this compound to metabolism by liver enzymes, primarily cytochrome P450s.[20][21][22]
1. Assay Preparation
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Thaw pooled human or mouse liver microsomes and keep them on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), and the liver microsomes.
2. Incubation
-
Pre-incubate the reaction mixture with this compound (e.g., at a final concentration of 1 µM) at 37°C.[21]
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[23]
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
3. Sample Analysis
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
4. Data Analysis
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following formula:
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)
-
Visualizations
The following diagrams illustrate the key processes involved in the assessment of this compound oral bioavailability.
References
- 1. The SWI/SNF tumor suppressor complex: Regulation of promoter nucleosomes and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. unirv.edu.br [unirv.edu.br]
- 4. certara.com [certara.com]
- 5. m.youtube.com [m.youtube.com]
- 6. SWI/SNF - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 13. Tail Vein Blood Collection in Mice | Animals in Science [queensu.ca]
- 14. bcm.edu [bcm.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. enamine.net [enamine.net]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
troubleshooting ACBI2 insolubility in experimental assays
Welcome to the technical support center for ACBI2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and use of this compound in experimental assays, with a particular focus on addressing its insolubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the SMARCA2 protein.[1][2] It functions by simultaneously binding to the SMARCA2 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This compound is a valuable tool for studying the biological functions of SMARCA2 and for potential therapeutic development in cancers with specific genetic vulnerabilities, such as those with SMARCA4 mutations.[2][3][4][5]
Q2: I am observing precipitation of this compound in my cell culture media. What could be the cause and how can I prevent it?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low aqueous solubility.[2] This can be caused by several factors:
-
High final concentration: The concentration of this compound in your final assay medium may exceed its solubility limit.
-
High DMSO concentration: While DMSO is used to prepare stock solutions, high final concentrations in the media can be toxic to cells and can also lead to compound precipitation upon dilution.
-
Improper dilution: Rapidly diluting a concentrated DMSO stock directly into aqueous media can cause the compound to crash out of solution.
-
Temperature changes: Fluctuations in temperature can affect the solubility of the compound.
To prevent precipitation, consider the following troubleshooting steps:
-
Optimize the final concentration: Determine the lowest effective concentration of this compound for your specific cell line and assay.
-
Minimize final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium.
-
Use a serial dilution strategy: Instead of a single large dilution, perform serial dilutions of your DMSO stock in media to gradually lower the concentration.
-
Pre-warm media: Ensure your cell culture media is at the appropriate temperature (e.g., 37°C) before adding the this compound solution.
-
Consider using solubility enhancers: For particularly problematic assays, the use of solubilizing agents like HP-β-CD may be beneficial, though their effects on your specific assay should be validated.
Q3: What is the best way to prepare and store this compound stock solutions?
Proper preparation and storage of this compound stock solutions are critical for maintaining its integrity and preventing solubility issues.
-
Solvent: High-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions.[1][6][7] It is crucial to use freshly opened DMSO as it is hygroscopic, and absorbed water can significantly reduce the solubility of this compound.[1][6][7]
-
Concentration: A stock solution of 10 mM in DMSO is a common starting point. MedChemExpress reports a solubility of up to 125 mg/mL (117.46 mM) in DMSO, though achieving this may require sonication.[1]
-
Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. Gentle warming and vortexing can aid in dissolution. For higher concentrations, brief sonication may be necessary.[1]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guides
Guide 1: this compound Insolubility in Cell-Based Assays
This guide provides a step-by-step approach to troubleshoot this compound precipitation in cellular experiments.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate after adding this compound to media | Exceeding aqueous solubility limit. | 1. Lower the final concentration of this compound. 2. Reduce the final DMSO concentration to <0.5%. 3. Perform serial dilutions in pre-warmed media. |
| Inconsistent assay results | Micro-precipitation or aggregation of this compound. | 1. Centrifuge the final diluted this compound solution before adding to cells to remove any precipitate. 2. Visually inspect wells for any signs of precipitation under a microscope. |
| Cell toxicity observed at expected effective concentrations | DMSO toxicity or compound precipitation causing localized high concentrations. | 1. Ensure the final DMSO concentration is well-tolerated by your cell line. 2. Confirm that no precipitation is occurring. |
Caption: Mechanism of this compound-induced SMARCA2 degradation.
Data and Protocols
This compound Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | 125 mg/mL (117.46 mM) | May require sonication. Use of fresh, anhydrous DMSO is critical. | [1] |
| 10% HPβCD / 50% Ringer solution (pH 6.8) | 2.0 µg/mL | A formulation used to improve aqueous solubility for in vivo studies. | [2] |
| Aqueous Buffers (e.g., PBS, cell culture media) | Low | This compound has low intrinsic aqueous solubility. | [2] |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is difficult, brief sonication in a water bath can be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Recommended Dilution Procedure for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration ≤ 0.5%.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution of the this compound stock solution in the pre-warmed medium. For example, to achieve a 1 µM final concentration from a 10 mM stock:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium (Resulting concentration: 100 µM).
-
Vortex the intermediate dilution gently.
-
Add the required volume of the 100 µM intermediate dilution to your final volume of cell culture medium to reach the desired final concentration (e.g., add 10 µL of 100 µM solution to 990 µL of medium for a final concentration of 1 µM).
-
-
Gently mix the final working solution before adding it to the cells.
By following these guidelines and protocols, researchers can minimize solubility-related issues with this compound and ensure more reliable and reproducible experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing ACBI2 Dosage for Maximum Tumor Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of ACBI2, a potent and selective SMARCA2 degrader, to achieve maximum tumor inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and orally active VHL-recruiting PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein.[1][2] SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering nucleosome positioning.[3][4][5] By inducing the proximity of SMARCA2 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of SMARCA2, leading to the inhibition of tumor growth, particularly in cancers with mutations in the SMARCA4 gene, a paralog of SMARCA2.[6][7][8]
Q2: What is the rationale for targeting SMARCA2 in cancer?
A2: The SWI/SNF complex is frequently mutated in a variety of human cancers.[5][9] In cancers with loss-of-function mutations in the SMARCA4 (also known as BRG1) gene, the paralogous SMARCA2-containing SWI/SNF complex becomes essential for tumor cell survival.[10][11] This creates a synthetic lethal relationship, where the degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to cell cycle arrest and apoptosis, while having a minimal effect on healthy cells with functional SMARCA4.[10][11]
Q3: What is the "hook effect" and how does it relate to this compound dosage?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[12][13] This occurs because at excessively high concentrations, this compound can form non-productive binary complexes with either SMARCA2 or the VHL E3 ligase, preventing the formation of the productive ternary complex (SMARCA2-ACBI2-VHL) required for degradation.[12][13] Therefore, it is crucial to perform a full dose-response curve to identify the optimal concentration range for maximum SMARCA2 degradation and to avoid the misleading results of the hook effect.
Q4: How can I confirm that the observed anti-tumor effects are due to on-target SMARCA2 degradation?
A4: To confirm on-target activity, it is recommended to include a negative control compound in your experiments. A suitable negative control would be a molecule structurally similar to this compound but with a modification that prevents it from binding to the VHL E3 ligase. This control should not induce SMARCA2 degradation. Additionally, rescuing the phenotype by re-expressing a degradation-resistant form of SMARCA2 would provide strong evidence for on-target effects.
Data Presentation
In Vitro Degradation and Efficacy of this compound
| Cell Line | This compound DC50 (Degradation) | This compound EC50 (Viability) | SMARCA4 Status | Reference |
| RKO | 1 nM | Not Reported | WT | [1][14] |
| A549 | Not Reported | Not Reported | Mutant | [1] |
| NCI-H1568 | Not Reported | Not Reported | Mutant | [1] |
DC50: The concentration of a compound at which 50% of the target protein is degraded. EC50: The concentration of a drug that gives a half-maximal response. WT: Wild-Type
In Vivo Tumor Growth Inhibition by this compound
| Xenograft Model | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| A549 (human lung carcinoma) | 80 mg/kg, oral, once daily | 47% at day 21 | Significant tumor growth inhibition and was well tolerated. | [6][15] |
| A549 | 5-100 mg/kg, oral | Dose-dependent SMARCA2 degradation | Immunohistochemistry confirmed target engagement in tumors. | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest (e.g., A549)
-
Matrigel (optional)
-
This compound formulation (e.g., in 0.5% HPMC, 0.1% Tween 80 in water)
-
Vehicle control formulation
-
Calipers for tumor measurement
-
Gavage needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound orally (e.g., 80 mg/kg) or via the desired route once daily. Administer the vehicle control to the control group.
-
Tumor and Body Weight Measurement: Continue to measure tumor volume and mouse body weight regularly throughout the study to assess efficacy and toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., Western blotting or immunohistochemistry) to confirm SMARCA2 degradation.
Western Blotting for SMARCA2 Degradation
This protocol is for assessing the level of SMARCA2 protein degradation following this compound treatment.
Materials:
-
Cell or tumor lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against SMARCA2 (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of SMARCA2 degradation relative to the vehicle control.
Mandatory Visualizations
Caption: this compound-mediated degradation of SMARCA2 and its impact on tumor growth.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remodeling the cancer epigenome: mutations in the SWI/SNF complex offer new therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: SWI/SNF (BAF) complexes are frequently mutated in cancer—mechanisms and potential therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 15. researchgate.net [researchgate.net]
ACBI2 Technical Support Center: Overcoming Off-Target Effects
Welcome to the technical support center for ACBI2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and strategies to understand and mitigate its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional small molecule known as a Proteolysis-Targeting Chimera (PROTAC).[1] It functions by simultaneously binding to the target protein SMARCA2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This induced proximity leads to the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[1][4] This event-driven mechanism allows this compound to act catalytically, degrading the target protein rather than just inhibiting its function.[5]
Q2: What is the primary target of this compound and what are its known off-targets?
A2: The primary target of this compound is SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2).[2][6] The most significant known off-target is its closely related paralogue, SMARCA4 (BRG1), which is also a BAF Chromatin Remodeling complex ATPase.[3][6] this compound was designed to be a preferential degrader of SMARCA2.[6] The precursor to this compound, known as ACBI1, was also shown to degrade PBRM1, another component of the PBAF complex.[7][8] Whole-cell proteomic analysis of this compound at 100 nM for 4 hours demonstrated high selectivity for SMARCA2 degradation.[6][9]
Q3: How selective is this compound for SMARCA2 over SMARCA4?
A3: this compound exhibits a significant selectivity window for SMARCA2 over SMARCA4. In RKO cells, this compound degrades SMARCA2 with a half-maximal degradation concentration (DC50) of 1 nM, while the DC50 for SMARCA4 is 32 nM, representing a greater than 30-fold selectivity.[1][6] This selectivity is crucial for accurately interpreting experimental results related to SMARCA2 function.
Q4: Why is it critical to monitor both on- and off-target effects?
Quantitative Data Summary
The following tables summarize the degradation potency of this compound in various cell lines.
Table 1: this compound Degradation Potency (DC50)
| Cell Line | Target Protein | DC50 (nM) | Selectivity (SMARCA4/SMARCA2) | Citation(s) |
| RKO | SMARCA2 | 1 | ~32x | [6],[11] |
| RKO | SMARCA4 | 32 | [6],[11] | |
| MV-4-11 | SMARCA2 | 6 | ~1.8x | [7] |
| MV-4-11 | SMARCA4 | 11 | [7] | |
| MV-4-11 | PBRM1 | 32 | [7] |
Note: Data for MV-4-11 cells corresponds to the related probe ACBI1, which shares the same core structure and target engagement profile.[7]
Table 2: this compound Recommended Experimental Concentrations
| Application | Recommended Concentration | Citation(s) |
| Cellular Use | Up to 100 nM | [6] |
| Proteomics Analysis | 100 nM (for 4 hours) | [6],[12] |
| In Vivo (Oral Dosing) | 5 - 100 mg/kg | [11] |
Troubleshooting Guide
Q5: I'm observing a phenotype, but how can I be sure it's from SMARCA2 degradation and not an off-target effect?
A5: This is a critical question. A multi-step approach is recommended to validate that the observed phenotype is on-target.
-
Confirm Target Degradation : Use Western blotting to confirm the dose-dependent degradation of SMARCA2 and assess the degradation of SMARCA4 at the effective concentration.
-
Use a Negative Control : Employ the cis-hydroxyproline analogue of this compound, which cannot bind to VHL and thus should not induce degradation of either SMARCA2 or SMARCA4.[9][12] The absence of the phenotype with the negative control strengthens the link to the degradation activity of this compound.
-
Genetic Validation : Use techniques like CRISPR-Cas9 or RNAi to specifically knock down or knock out SMARCA2.[10] If the phenotype from genetic validation matches the phenotype from this compound treatment, it provides strong evidence for an on-target effect.
-
Dose-Response Correlation : Perform a dose-response experiment. The concentration of this compound required to induce the phenotype should correlate with the concentration required to degrade SMARCA2.
Q6: I am observing significant toxicity in my cells. Could this be an off-target effect?
A6: Yes, cellular toxicity can be a result of off-target effects. To investigate:
-
Perform a Dose-Response Curve : Titrate this compound to the lowest effective concentration that achieves SMARCA2 degradation without causing widespread toxicity.[10] The recommended concentration for cellular use is up to 100 nM.[6]
-
Assess Cell Viability : Use a cell viability assay (e.g., CellTiter-Glo) to quantify toxicity across a range of this compound concentrations. Compare this to the toxicity profile of the negative control.
-
Check SMARCA4 Dependency : Your cell line may be sensitive to even partial degradation of SMARCA4. Research the genetic background of your cells to determine if they have a dependency on SMARCA4.
-
Proteomics Screen : For a comprehensive view, consider a proteome-wide mass spectrometry experiment to identify other proteins that may be degraded by this compound in your specific cellular context, which could be responsible for the toxicity.[13]
Q7: How can I design my experiment to minimize off-target effects from the start?
A7: Proactive experimental design is key.
-
Titrate Your Compound : Always determine the minimal concentration of this compound required to achieve robust SMARCA2 degradation in your system. Avoid using excessively high concentrations.[10]
-
Use Appropriate Controls : Always include a vehicle control (e.g., DMSO) and the validated non-VHL binding negative control in your experiments.
-
Confirm Target Engagement : Use a direct measure of target engagement, such as the Cellular Thermal Shift Assay (CETSA) or a NanoBRET assay, to confirm that this compound is binding to SMARCA2 in your cells at the concentrations used.[14][15]
-
Orthogonal Approaches : Whenever possible, use a structurally distinct SMARCA2 degrader or a genetic method to replicate key findings.[10]
Key Experimental Protocols
Protocol 1: Western Blotting to Quantify SMARCA2 and SMARCA4 Degradation
-
Objective : To determine the dose- and time-dependent degradation of SMARCA2 and SMARCA4 proteins following this compound treatment.
-
Methodology :
-
Cell Treatment : Seed cells to achieve 70-80% confluency. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM), a vehicle control (DMSO), and the negative control for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis : Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis : Quantify band intensities using software like ImageJ. Normalize the SMARCA2 and SMARCA4 signals to the loading control. Calculate the percent degradation relative to the vehicle-treated control to determine DC50 values.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective : To confirm the physical binding of this compound to its target protein SMARCA2 within intact cells by measuring changes in protein thermal stability.[15][16]
-
Methodology :
-
Cell Treatment : Treat intact cells with this compound at the desired concentration or a vehicle control for the desired time (e.g., 1-3 hours).[15]
-
Heating : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a PCR machine, followed by cooling.[15][17] A temperature gradient should be optimized for SMARCA2.[15]
-
Lysis : Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation : Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[16]
-
Detection : Collect the supernatant containing the soluble, stabilized proteins. Analyze the amount of soluble SMARCA2 at each temperature for both treated and untreated samples via Western blot.
-
Analysis : A positive target engagement is indicated by a shift in the melting curve, where this compound-bound SMARCA2 remains soluble at higher temperatures compared to the unbound protein in the vehicle control.[15][16]
-
Protocol 3: NanoBRET™ Target Engagement Assay
-
Objective : To quantify the binding of this compound to SMARCA2 in live cells in real-time.[14][18]
-
Methodology :
-
Construct Generation : Create a fusion protein of the target (SMARCA2) with NanoLuc® luciferase (the energy donor). This is typically done via transient transfection of an expression vector.[18][19]
-
Cell Preparation : Seed the transfected cells into a multi-well plate (e.g., 384-well).
-
Tracer and Compound Addition : Add a fluorescently-labeled tracer that binds to SMARCA2, followed by the addition of unlabeled this compound at various concentrations. The unlabeled this compound will compete with the tracer for binding to the NanoLuc®-SMARCA2 fusion protein.
-
Signal Reading : Measure both the donor (NanoLuc®) and acceptor (tracer) emissions using a plate reader capable of reading dual-filtered luminescence.[20]
-
Analysis : The Bioluminescence Resonance Energy Transfer (BRET) signal is calculated as the ratio of acceptor emission to donor emission. A decrease in the BRET signal upon addition of this compound indicates displacement of the tracer and confirms target engagement.[19] An IC50 value can be calculated to quantify the binding affinity of this compound in a cellular environment.[21]
-
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new anti-cancer molecule targets disease-causing proteins - [researchpod.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe ACBI1 | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 14. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. promega.com [promega.com]
- 21. researchgate.net [researchgate.net]
ACBI2 Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with the SMARCA2 degrader, ACBI2, in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q2: I'm observing precipitation of this compound in my aqueous buffer. What could be the cause and how can I resolve it?
A2: Precipitation of this compound in aqueous solutions is a common issue due to its low aqueous solubility, a characteristic of many PROTAC molecules. The primary cause is often the compound exceeding its solubility limit in the chosen buffer system.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Increase DMSO Concentration: If your experimental system allows, a slight increase in the final percentage of the co-solvent DMSO (e.g., up to 1-2%) can help maintain this compound solubility. However, always verify the tolerance of your assay to the final DMSO concentration.
-
Utilize Solubility-Enhancing Excipients: For in vitro and in vivo studies, the use of excipients can significantly improve the solubility of this compound. Hydroxypropyl-β-cyclodextrin (HPβCD) has been noted as a suitable formulation agent for this compound.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Assess the stability and solubility of this compound at different pH values to determine the optimal range for your experiment.
Q3: How can I assess the solubility of this compound in my specific experimental buffer?
A3: You can perform a kinetic or thermodynamic solubility assay to determine the solubility of this compound in your buffer of choice. A kinetic solubility assay is a high-throughput method that measures the solubility of a compound after a short incubation time, which is often representative of many in vitro experimental conditions. A thermodynamic solubility assay measures the equilibrium solubility and is more relevant for formulation development. Detailed protocols for both assays are provided in the "Experimental Protocols" section of this guide.
Q4: My experimental results with this compound are inconsistent. Could aggregation be the issue?
A4: Yes, inconsistency in experimental results can be a sign of this compound aggregation. Like other large, lipophilic molecules, PROTACs can form aggregates in aqueous solutions, which can lead to variable and artifactual results. Dynamic Light Scattering (DLS) is a powerful technique to detect the presence of aggregates in your this compound solution. A detailed protocol for DLS analysis is available in the "Experimental Protocols" section.
Q5: What is the general chemical stability of this compound in solution?
A5: this compound, like other PROTACs, can be susceptible to chemical degradation, particularly through hydrolysis of linker components or modifications to the warhead or E3 ligase ligand. The stability is influenced by factors such as pH, temperature, and the presence of enzymes in biological matrices. To assess the chemical stability of this compound in your specific experimental conditions, an HPLC-based stability assay is recommended. A general protocol for this assay is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common stability issues with this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Experimental Protocols
Kinetic Solubility Assay
This protocol provides a method to rapidly assess the solubility of this compound in a buffer of interest.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Experimental buffer (e.g., PBS, cell culture media)
-
96-well clear-bottom plates
-
Plate shaker
-
Plate reader with UV-Vis spectrophotometer capabilities
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of the this compound stock solution in DMSO.
-
Add 2 µL of each this compound dilution to the wells of a 96-well plate in triplicate. Include DMSO-only wells as a blank.
-
Add 98 µL of the experimental buffer to each well. This will result in a 1:50 dilution of the DMSO stock.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance of each well at a wavelength where this compound has maximum absorbance (determine this by a wavelength scan if unknown).
-
Plot the absorbance versus the concentration of this compound. The concentration at which the absorbance plateaus or starts to decrease is the kinetic solubility of this compound in that buffer.
Caption: Experimental workflow for the kinetic solubility assay.
Dynamic Light Scattering (DLS) for Aggregation Analysis
This protocol outlines the use of DLS to detect this compound aggregates in solution.
Materials:
-
This compound solution in the experimental buffer
-
DLS instrument
-
Low-volume cuvettes
-
0.22 µm syringe filter
Procedure:
-
Prepare the this compound solution at the desired concentration in the experimental buffer.
-
Filter a portion of the solution through a 0.22 µm syringe filter to remove any dust or large particulates. This will serve as the "unaggregated" control.
-
Transfer the unfiltered and filtered this compound solutions to separate low-volume cuvettes.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's instructions.
-
Analyze the data to determine the size distribution of particles in the solution. The presence of particles with a significantly larger hydrodynamic radius in the unfiltered sample compared to the filtered sample is indicative of aggregation.
HPLC-Based Chemical Stability Assay
This protocol provides a general method to assess the chemical stability of this compound over time in a specific buffer.
Materials:
-
This compound
-
Experimental buffer
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water with 0.1% formic acid (FA)
-
Methanol
Procedure:
-
Prepare a solution of this compound in the experimental buffer at a known concentration.
-
Immediately inject a sample of the solution (t=0) onto the HPLC system to obtain an initial chromatogram and peak area for this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it onto the HPLC system.
-
Develop an HPLC method to separate this compound from any potential degradation products. A typical starting gradient could be:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: Start with a low percentage of B and ramp up to a high percentage of B over 10-15 minutes.
-
Flow rate: 1 mL/min
-
Detection: UV at the λmax of this compound.
-
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to t=0. A plot of the percentage remaining versus time will indicate the stability of this compound under the tested conditions.
This compound Mechanism of Action: SMARCA2 Degradation Pathway
This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the SMARCA2 protein. It functions by forming a ternary complex between SMARCA2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. In cancers with a loss-of-function mutation in the paralog SMARCA4, the degradation of SMARCA2 is synthetically lethal, leading to cell cycle arrest and inhibition of tumor growth.
References
Technical Support Center: Understanding Cell Line-Specific Variability in ACBI2 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the cell line-specific variability observed in the efficacy of ACBI2, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) that preferentially degrades the SMARCA2 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional small molecule, specifically a PROTAC, designed to target the SMARCA2 protein for degradation. It functions by simultaneously binding to SMARCA2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This compound was developed to exploit the synthetic lethality between SMARCA4 and SMARCA2 in cancers with SMARCA4 mutations.[1][2][3]
Q2: Why is there variability in the efficacy of this compound across different cancer cell lines?
A2: The observed variability in this compound efficacy is multifactorial and can be attributed to the intrinsic biological differences between cell lines. Key factors include:
-
Expression levels of target proteins: The abundance of SMARCA2 and its paralog SMARCA4 can influence the degradation efficiency and subsequent cellular response.
-
Expression levels of the E3 ligase: As this compound relies on the VHL E3 ligase, the expression level of VHL is critical for its activity. Low or absent VHL expression will render this compound ineffective.[4][5]
-
Mutations in the drug target or E3 ligase: Mutations in the SMARCA2 protein or the VHL E3 ligase can impair the binding of this compound and prevent the formation of a stable ternary complex, leading to resistance.[6][7]
-
Expression of drug efflux pumps: Overexpression of multidrug resistance proteins, such as ABCB1, can lead to the active removal of this compound from the cell, reducing its intracellular concentration and efficacy.[8]
-
Cellular context and compensatory mechanisms: The genetic background and signaling pathways active in a particular cell line can influence its dependence on SMARCA2 and its ability to compensate for its loss.
Q3: How do I select a suitable cell line for my this compound experiments?
A3: For optimal results, consider the following when selecting a cell line:
-
SMARCA4 status: this compound is most effective in SMARCA4-deficient or mutant cancer cell lines due to the synthetic lethal relationship between SMARCA2 and SMARCA4.[1][9]
-
SMARCA2 expression: Confirm that the cell line expresses sufficient levels of SMARCA2. You can refer to databases such as the Human Protein Atlas for expression data.[10][11]
-
VHL expression: Ensure the cell line expresses adequate levels of the VHL E3 ligase.[12][13]
-
Review existing literature: Prioritize cell lines in which the efficacy of this compound or other SMARCA2 degraders has been previously characterized.
Q4: What are the expected outcomes of successful this compound treatment in a sensitive cell line?
A4: In a sensitive cell line, effective this compound treatment should result in:
-
Selective degradation of SMARCA2 over SMARCA4.
-
Inhibition of cell proliferation and viability.
-
Induction of apoptosis or cell cycle arrest.
Troubleshooting Guides
Issue 1: Little to No SMARCA2 Degradation Observed
| Possible Cause | Troubleshooting Steps |
| Insufficient this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal degradation concentration (DC50). |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration for maximal SMARCA2 degradation. |
| Low or Absent VHL Expression | Verify VHL protein expression in your cell line by Western blot or refer to publicly available databases (e.g., The Human Protein Atlas). If VHL expression is low, consider using a different cell line.[12][13] |
| Mutation in VHL or SMARCA2 | Sequence the VHL and SMARCA2 genes in your cell line to check for mutations that might interfere with this compound binding. |
| Drug Efflux | If you suspect drug efflux, you can co-treat with an inhibitor of common efflux pumps (e.g., verapamil for ABCB1) to see if SMARCA2 degradation is restored.[8] |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. High passage numbers can lead to altered cellular responses. |
Issue 2: SMARCA2 is Degraded, but No Anti-proliferative Effect is Observed
| Possible Cause | Troubleshooting Steps |
| Lack of Dependence on SMARCA2 | The cell line may not be dependent on SMARCA2 for survival, even if it is SMARCA4-deficient. This could be due to compensatory mechanisms. |
| Insufficient Degradation for a Phenotypic Effect | While some SMARCA2 degradation is observed, it may not be sufficient to trigger a downstream anti-proliferative response. Try to achieve a more profound and sustained degradation by optimizing the this compound concentration and treatment duration. |
| Slow Onset of Phenotype | The anti-proliferative effects of SMARCA2 degradation may take longer to manifest. Extend the duration of your cell viability assay (e.g., up to 7 days). |
| Off-target Effects of High Concentrations | At very high concentrations, PROTACs can exhibit off-target effects or the "hook effect," where the formation of the ternary complex is inhibited. Ensure you are working within the optimal concentration range for degradation. |
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various cancer cell lines.
Table 1: this compound Degradation Potency
| Cell Line | Cancer Type | SMARCA4 Status | SMARCA2 DC50 (nM) | SMARCA4 DC50 (nM) | Reference |
| RKO | Colorectal Carcinoma | Mutant | 1 | 32 | [14][15] |
| NCI-H1568 | Non-Small Cell Lung Cancer | Deficient | 1-13 | - | [2][14] |
| A549 | Non-Small Cell Lung Cancer | Wild-type | - | - | [14] |
Note: A lower DC50 value indicates higher degradation potency.
Table 2: this compound Anti-proliferative Activity
| Cell Line | Cancer Type | SMARCA4 Status | ACBI1 IC50 (nM) | cis-ACBI1 IC50 (nM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | Wild-type | 29 | 1400 | [3][16] |
| SK-MEL-5 | Melanoma | Deficient | 77 | >10000 | [3][16] |
| NCI-H1703 | Non-Small Cell Lung Cancer | Deficient | No effect | No effect | [3][16] |
Note: ACBI1 is a related PROTAC that degrades both SMARCA2 and SMARCA4. cis-ACBI1 is an inactive epimer used as a negative control. A lower IC50 value indicates greater anti-proliferative activity.
Experimental Protocols
Western Blot for SMARCA2 Degradation
Objective: To quantify the degradation of SMARCA2 protein following this compound treatment.
Methodology:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired incubation time (e.g., 18 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the SMARCA2 signal to the loading control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours to 7 days).
-
Assay Procedure:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The expression of the von Hippel-Lindau gene product and its impact on invasiveness of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Expression of SMARCA2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 11. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of VHL in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. VHL protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ACBI2 Treatment for Target Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining ACBI2 treatment duration to achieve optimal degradation of its target protein, SMARCA2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a highly potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) that selectively degrades the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein.[1][2] It achieves this by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the SMARCA2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Q2: What is the recommended concentration range for this compound in cellular experiments?
A2: A sensible starting dose-response for this compound is between 1 nM and 100 nM.[2] However, the optimal concentration can vary depending on the cell line and experimental goals.
Q3: How long should I treat my cells with this compound to see degradation?
A3: this compound can rapidly degrade SMARCA2, with significant degradation observed in as little as 4 to 18 hours in sensitive cell lines like A549 and NCI-H1568.[1] To determine the optimal treatment duration for your specific experiment, it is highly recommended to perform a time-course experiment.
Q4: How selective is this compound for SMARCA2 over its close homolog SMARCA4?
A4: this compound exhibits a greater than 30-fold degradation selectivity for SMARCA2 over SMARCA4 in RKO cells.[2] However, it's important to note that selectivity can vary between cell lines, so it is advisable to verify the levels of both SMARCA2 and SMARCA4 in your model system.[2]
Q5: Can this compound be used for in vivo studies?
A5: Yes, this compound is orally bioavailable and has demonstrated in vivo efficacy in mouse xenograft models, where it leads to tumor growth inhibition.[1][3]
Troubleshooting Guide
Problem 1: I am not observing any degradation of SMARCA2.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low to induce degradation in your specific cell line.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 1 µM) to determine the optimal concentration for SMARCA2 degradation.
-
-
Possible Cause 2: Insufficient Treatment Time. The incubation time may be too short.
-
Solution: Conduct a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time point for maximal degradation.
-
-
Possible Cause 3: Low VHL E3 Ligase Expression. The cell line you are using may not express sufficient levels of the VHL E3 ligase for this compound to function effectively.
-
Solution: Verify the expression level of VHL in your cell line via Western blot or qPCR. If VHL expression is low, consider using a different cell line known to have robust VHL expression.
-
-
Possible Cause 4: Poor Cell Health. If cells are unhealthy or not actively dividing, the ubiquitin-proteasome system may be compromised.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay to confirm that the vehicle control (e.g., DMSO) is not causing toxicity.
-
Problem 2: I see a bell-shaped dose-response curve where degradation decreases at higher concentrations of this compound (the "Hook Effect").
-
Possible Cause: Formation of Unproductive Binary Complexes. At very high concentrations, PROTACs can form binary complexes with either the target protein (SMARCA2) or the E3 ligase (VHL) separately. These binary complexes are unable to form the productive ternary complex (SMARCA2-ACBI2-VHL) required for degradation, leading to a decrease in efficacy.
-
Solution 1: Adjust Concentration Range. The optimal concentration for maximal degradation (Dmax) is at the peak of the bell-shaped curve. For subsequent experiments, use concentrations at or below this optimal concentration.
-
Solution 2: Perform a More Granular Titration. To precisely identify the optimal concentration, perform a dose-response experiment with smaller concentration increments around the peak of the curve.
-
Data Presentation
Table 1: Degradation of SMARCA2 and SMARCA4 by this compound in RKO Cells
| Parameter | SMARCA2 | SMARCA4 |
| DC50 | 1 nM | 32 nM |
| Selectivity | >30-fold | - |
DC50 (half-maximal degradation concentration) values were determined after a specific treatment duration (typically 18 hours). Data compiled from[2].
Table 2: Anti-proliferative Effects of this compound in Different Cell Lines
| Cell Line | EC50 | Treatment Duration |
| NCI-H1568 | 68 nM | 144-192 h |
| MV-4-11 | 28 nM | Not Specified |
EC50 (half-maximal effective concentration) values for cell viability. Data for NCI-H1568 from[4] and MV-4-11 from[4]. Note that the anti-proliferative effects of a related compound, ACBI1, were in line with its DC50.[4]
Experimental Protocols
1. Time-Course Experiment to Determine Optimal this compound Treatment Duration
This protocol outlines the steps to identify the optimal time for SMARCA2 degradation upon this compound treatment.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Multi-well cell culture plates (e.g., 6-well plates)
-
-
Procedure:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
Prepare working solutions of this compound at the desired concentration (e.g., 100 nM) in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The 0-hour time point serves as the baseline.
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer to each well.
-
Collect the cell lysates and clarify them by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Analyze the levels of SMARCA2 protein by Western blotting (see protocol below).
-
2. Western Blot Analysis of SMARCA2 Degradation
This protocol describes how to quantify the degradation of SMARCA2 following this compound treatment.
-
Materials:
-
Cell lysates from the time-course experiment
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Normalize the protein concentration of all cell lysates.
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities using densitometry software. Normalize the SMARCA2 signal to the loading control signal for each sample. Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control.
-
3. Cell Viability Assay
This protocol is for assessing the effect of this compound on cell proliferation and cytotoxicity.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density. Allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle-only control.
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the wells.
-
Incubate the plate for the desired treatment duration (e.g., 72, 96, or 144 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the EC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ACBI2 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ACBI2 in animal models. The information is intended for scientists and drug development professionals to help anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly potent and orally active Proteolysis Targeting Chimera (PROTAC) that selectively degrades the SMARCA2 protein.[1][2] It is a VHL-recruiting PROTAC, meaning it utilizes the von Hippel-Lindau (VHL) E3 ligase to tag SMARCA2 for degradation by the proteasome.[2] Due to its mechanism, it has shown efficacy in preclinical models of SMARCA4-deficient cancers.[2]
Q2: What are the known toxicities of this compound in animal models?
Currently, published preclinical studies describe this compound as "well tolerated" in mouse xenograft models at doses effective for tumor growth inhibition.[1][2] No specific adverse effects or toxicity profiles have been detailed in these publications. However, as with any experimental compound, careful monitoring for potential toxicities is essential.
Q3: What are potential general toxicities associated with PROTACs that I should be aware of?
While this compound-specific toxicity data is limited, general concerns for the PROTAC modality include:
-
Off-target protein degradation: Unintended degradation of proteins other than the target can lead to toxicity.[3][4] Preclinical toxicology studies are crucial for identifying these effects.[3][4]
-
On-target toxicity: Prolonged or excessive degradation of the intended target in non-diseased tissues could lead to adverse effects.[5][6]
-
Immunogenicity: The degradation of proteins involved in immune regulation could potentially trigger an immune response.[3][4]
-
Disruption of Cellular Proteostasis: Competition for the E3 ligase or saturation of the proteasome could disrupt normal cellular protein balance.[7]
-
Developmental and Reproductive Toxicity: Due to the critical role of the ubiquitin-proteasome system in development, PROTACs may pose a risk of teratogenicity.[8][9]
Q4: How should I select an appropriate animal model for this compound studies?
The choice of animal model is critical, especially for PROTACs, due to potential species differences in E3 ligase expression.[3][4] For this compound, which recruits the human VHL E3 ligase, it is important to ensure that the animal model's VHL is sufficiently homologous to the human protein to allow for efficient ternary complex formation. Humanized mouse models can provide more accurate predictions of a PROTAC's performance in human tissues.[4]
Q5: What is the "hook effect" and how can it impact my in vivo experiments?
The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex (E3 ligase-PROTAC-target).[7][10] This can lead to reduced efficacy at higher doses.[7][10] It is important to perform dose-response studies to identify the optimal therapeutic window and avoid concentrations that could induce the hook effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected animal morbidity or severe weight loss | - On-target toxicity in vital organs.- Off-target toxicity.[3][4]- Formulation or vehicle-related toxicity. | - Perform a full necropsy with histopathology on major organs.- Conduct proteomics analysis on tissues to identify off-target degradation.- Run a vehicle-only control group.- Consider dose reduction or alternative dosing schedules. |
| Lack of tumor growth inhibition at previously reported effective doses | - "Hook effect" due to excessive dosage.[7]- Poor oral bioavailability in the specific animal strain.- Issues with compound formulation or stability. | - Perform a dose-titration study to identify the optimal dose.- Conduct pharmacokinetic (PK) analysis to determine plasma and tumor exposure.- Verify the integrity and concentration of the dosing solution. |
| Inconsistent results between animals | - Variability in oral gavage administration.- Differences in individual animal metabolism.- Genetic drift in the animal colony. | - Ensure consistent administration technique.- Increase the number of animals per group to improve statistical power.- Perform PK/PD (pharmacokinetic/pharmacodynamic) analysis on a subset of animals to correlate exposure with response. |
| Signs of neurotoxicity (e.g., tremors, ataxia) | - Potential for off-target effects in the central nervous system.- Although PROTACs are large molecules, some may cross the blood-brain barrier. | - Conduct a functional observational battery to systematically assess neurological function.- Analyze brain tissue for compound concentration and target engagement. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published preclinical studies.
| Parameter | Value | Species | Cell Line/Model |
| Oral Bioavailability | 22% | Mouse | N/A |
| Effective Oral Dose (Tumor Growth Inhibition) | 80 mg/kg, once daily | Mouse | A549 xenograft |
| SMARCA2 Degradation (in vivo) | Dose-dependent (5-100 mg/kg, p.o.) | Mouse | A549 & NCI-H1568 xenografts |
| SMARCA2 DC50 (in vitro) | 1 nM | Human | RKO cells |
| SMARCA4 DC50 (in vitro) | 32 nM | Human | RKO cells |
| Ternary Complex EC50 (VHL-ACBI2-SMARCA2) | < 45 nM | N/A | Biochemical assay |
Data compiled from multiple sources.[1][2]
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Immunocompromised mice (e.g., nude or NSG) are used.
-
Cell Implantation: A549 human lung carcinoma cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a specified average size (e.g., ~220 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Randomization: Animals are randomized into treatment and control groups.
-
Dosing:
-
Treatment Group: this compound is administered orally (p.o.) at a specified dose (e.g., 80 mg/kg) and schedule (e.g., once daily). The compound is typically formulated in a vehicle such as 10% Hydroxypropyl-β-cyclodextrin (HPβCD) and 50% Ringer's solution.[2]
-
Control Group: Animals receive the vehicle only on the same schedule.
-
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is concluded after a predetermined period (e.g., 21 days) or when tumors in the control group reach a maximum allowable size.
-
Analysis: Tumor growth inhibition (TGI) is calculated. At the end of the study, tumors may be collected for pharmacodynamic analysis (e.g., immunohistochemistry for SMARCA2 levels).
Pharmacokinetic (PK) Study
-
Animal Model: Mice (e.g., BALB/c).
-
Dosing:
-
Oral (p.o.): A single dose of this compound (e.g., 30 mg/kg) is administered by oral gavage.
-
Intravenous (i.v.): A single dose of this compound (e.g., 5 mg/kg) is administered via tail vein injection to determine clearance and volume of distribution.
-
-
Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Plasma is isolated from the blood samples, and the concentration of this compound is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
Data Interpretation: Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability are calculated.
Visualizations
Caption: Mechanism of action for this compound-mediated protein degradation.
Caption: General experimental workflow for in vivo toxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. PROteolysis TArgeting Chimeras (PROTACs) as emerging anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developmental Toxicity of PROTACs in Drug Development | ZeClinics [zeclinics.com]
- 9. toxys.com [toxys.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: ACBI2 Synthesis for Research Use
Welcome to the technical support center for the synthesis of ACBI2. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of synthesizing this potent and selective SMARCA2 degrader for research purposes. Here you will find troubleshooting guides, frequently asked questions (FAQs), key data, and conceptual diagrams to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The synthesis of this compound is a complex, multi-step process with several key challenges. The initial medicinal chemistry route involved the use of triphosgene, a hazardous reagent, for an acylation step, posing significant safety concerns for scale-up.[1] Another major issue was a Sandmeyer reaction used to introduce a bromide, which was plagued by a difficult-to-separate proto-deamination byproduct.[1] The overall synthesis involves numerous steps, including C-H arylation, Grignard addition, condensation, reduction, and various protection/deprotection steps, each requiring careful optimization and control to achieve a good overall yield.[1]
Q2: Are there safer alternatives to using triphosgene in the synthesis?
A2: Yes, for larger-scale synthesis, a safer alternative to triphosgene was envisioned. This involved a direct acylation of the acid with the corresponding amine, eliminating the need for the hazardous phosgene derivative.[1] Researchers encountering safety concerns with triphosgene should consider exploring direct amide coupling reactions using standard coupling reagents.
Q3: How can the formation of the proto-deamination byproduct in the Sandmeyer reaction be minimized?
A3: The formation of a proto-deamination byproduct, resulting from the reduction of the diazonium salt, is a known issue in Sandmeyer reactions.[1] To minimize this, researchers can try optimizing reaction conditions such as temperature, concentration of the diazonium salt, and the choice of copper catalyst and bromide source. Careful monitoring of the reaction progress and purification by chromatography are crucial to isolate the desired aryl bromide from the impurity.[1]
Q4: What are the key fragments that are coupled to form this compound?
A4: The synthesis of this compound, like many PROTACs, follows a modular approach. The key fragments that are synthesized separately and then coupled include the SMARCA2 binder (a tetrahydroquinoline derivative), the VHL E3 ligase binder, and the linker.[1] The process development involved separate syntheses for the tetrahydroquinoline (TCQ) moiety, a dipeptide, and the linker, followed by their unification.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a proteolysis-targeting chimera (PROTAC). It functions as a heterobifunctional molecule that simultaneously binds to the SMARCA2 protein (the protein of interest) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to SMARCA2, marking it for degradation by the proteasome.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in C-H arylation step | - Inefficient catalyst activation- Poor substrate purity- Suboptimal reaction temperature or time | - Ensure the catalyst is properly handled and activated.- Purify starting materials (Weinreb amide and thiazole) before use.- Perform small-scale optimizations to find the ideal temperature and reaction duration. |
| Poor diastereoselectivity in the L-Selectride reduction | - Incorrect reaction temperature- Steric hindrance | - Maintain a low reaction temperature (e.g., -78 °C) as L-Selectride reductions are often temperature-sensitive.- Ensure the substrate is fully dissolved and the reagent is added slowly. |
| Difficulty in purifying the final product | - Presence of closely related impurities from side reactions- Degradation of the product during purification | - Utilize high-performance liquid chromatography (HPLC) for final purification.- Use a combination of chromatographic techniques (e.g., normal and reverse phase).- Handle the final compound with care, avoiding prolonged exposure to light or extreme pH. |
| Inconsistent biological activity of synthesized this compound | - Impurities affecting the assay- Incorrect stereochemistry | - Confirm the purity and identity of the final compound by LC-MS, NMR, and HRMS.- Verify the correct diastereomer was isolated, as different stereoisomers can have varied biological activity. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Value | Cell Line/System | Reference |
| SMARCA2 Degradation DC50 | 1 nM | RKO cells | [2] |
| SMARCA4 Degradation DC50 | 32 nM | RKO cells | [2] |
| EC50 (Ternary Complex Formation) | < 45 nM | Biochemical assay | [3] |
| Oral Bioavailability (Mouse) | 22% | In vivo (mouse model) | [4] |
Experimental Protocols
A detailed, step-by-step synthesis protocol for this compound is not publicly available. The following is a high-level overview of the medicinal chemistry route described in the literature.[1] Researchers should refer to the primary publication for more detailed information on the synthetic strategy.
Synthetic Strategy Overview:
-
C-H Arylation: Reaction of a Weinreb amide with a thiazole derivative to form the biaryl core.
-
Grignard Addition: Introduction of a key functional group via a Grignard reaction with the ketone.
-
Condensation and Reduction: Formation of a stereocenter through condensation with R-tert-butanesulfinamide followed by a diastereoselective reduction.
-
Protecting Group Manipulations and Oxidation: A series of deprotection and protection steps, followed by a Wacker oxidation to yield a methyl ketone.
-
Fragment Coupling: The synthesized fragments are then coupled to form the final this compound molecule.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a PROTAC.
Experimental Workflow Diagram
References
Technical Support Center: Optimizing SMARCA2 Selectivity with ACBI2
Welcome to the technical support center for ACBI2, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of SMARCA2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments aimed at improving and understanding the selectivity of this compound for SMARCA2 over its close homolog, SMARCA4. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional PROTAC that induces the degradation of the SMARCA2 protein.[1][2] It functions by simultaneously binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the bromodomain of SMARCA2.[3][4] This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful tool to study the function of SMARCA2 and explore its therapeutic potential, particularly in the context of SMARCA4-deficient cancers where a synthetic lethal relationship exists.[2][5]
Q2: Why is selectivity for SMARCA2 over SMARCA4 important?
A2: SMARCA2 and SMARCA4 are highly homologous ATP-dependent helicases that are core components of the SWI/SNF chromatin remodeling complex.[2][6] While they have some redundant functions, they also have distinct roles. In cancers with loss-of-function mutations in SMARCA4, cancer cells become dependent on SMARCA2 for survival.[7][8] Therefore, selectively degrading SMARCA2 in these contexts is a promising therapeutic strategy.[9] Dual degradation of both SMARCA2 and SMARCA4 can lead to toxicity, making selectivity a critical factor for therapeutic applications.[3][8]
Q3: What is the typical selectivity profile of this compound?
A3: this compound demonstrates a significant preferential degradation of SMARCA2 over SMARCA4. In RKO cells, this compound has a DC50 (concentration for 50% degradation) of 1 nM for SMARCA2 and 32 nM for SMARCA4, indicating a roughly 30-fold selectivity.[1][10] This selectivity has been observed across various cell lines and in ex vivo human whole blood assays.[2][5]
Q4: Can the selectivity of this compound be improved?
A4: While this compound is already selective, achieving even greater selectivity is a key area of research. The selectivity of a PROTAC is not solely dependent on the binding affinity of the warhead to the target protein but also on the formation of a productive ternary complex between the PROTAC, the target protein, and the E3 ligase.[3] Modifications to the linker region of the PROTAC can influence the stability and conformation of this ternary complex, thereby altering selectivity.[3][11] Researchers have explored linker modifications to enhance SMARCA2 selectivity, with some analogs of this compound achieving over 1000-fold selectivity, although this sometimes comes at the cost of other properties like oral bioavailability.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Selectivity (Increased SMARCA4 Degradation) | - High concentrations of this compound leading to off-target effects.- Cell line-specific differences in protein expression or E3 ligase activity.- Incorrect quantification of protein degradation. | - Perform a dose-response experiment to determine the optimal concentration range for selective SMARCA2 degradation.- Test this compound in a panel of cell lines to identify the most suitable model.- Use a reliable method for protein quantification, such as Western blotting or mass spectrometry, with appropriate loading controls.[12] |
| Poor Degradation of SMARCA2 | - Low cell permeability of this compound.- Insufficient incubation time.- Impaired proteasome function in the cell line.- this compound degradation or instability in culture media. | - Verify the cellular uptake of this compound using analytical methods.- Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal degradation time.[1]- Treat cells with a proteasome inhibitor (e.g., MG132) as a control to confirm proteasome-dependent degradation.- Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. |
| Inconsistent Results Between Experiments | - Variability in cell culture conditions (e.g., cell density, passage number).- Inconsistent this compound concentration or preparation.- Technical variability in protein extraction or analysis. | - Standardize cell culture protocols and use cells within a consistent passage number range.- Prepare fresh dilutions of this compound from a validated stock solution for each experiment.- Ensure consistent protein loading and use of internal controls for Western blotting or other quantification methods. |
| Unexpected Off-Target Effects | - this compound may be degrading other proteins besides SMARCA2 and SMARCA4.- Cytotoxicity at higher concentrations. | - Perform unbiased proteomic profiling (e.g., TMT-based mass spectrometry) to assess the global effects of this compound on the proteome.[13][14]- Conduct cell viability assays (e.g., CellTiter-Glo) to determine the cytotoxic concentration of this compound.[6] |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity.
Table 1: In Vitro Degradation Potency of this compound
| Cell Line | SMARCA2 DC50 (nM) | SMARCA4 DC50 (nM) | Selectivity (SMARCA4/SMARCA2) | Reference |
| RKO | 1 | 32 | 32 | [1][10] |
| NCI-H1568 | 1-13 | - | - | [2] |
| A549 | Not specified | Not specified | Significant selectivity observed | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 22% | Mouse | [1][3] |
| Oral Bioavailability | 16% | Rat | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of SMARCA2 and SMARCA4 Degradation
Objective: To determine the dose-dependent degradation of SMARCA2 and SMARCA4 by this compound in a selected cell line.
Materials:
-
Cell line of interest (e.g., RKO, A549)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a DMSO vehicle control for a predetermined time (e.g., 18 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the SMARCA2 and SMARCA4 band intensities to the loading control. Calculate the percentage of protein remaining relative to the DMSO control for each concentration. Determine the DC50 values by fitting the data to a dose-response curve.
Protocol 2: Proteomics Analysis of this compound Selectivity
Objective: To globally assess the protein degradation profile induced by this compound.
Materials:
-
Cell line of interest
-
This compound and DMSO
-
Sample preparation reagents for mass spectrometry (e.g., lysis buffer, reduction/alkylation reagents, trypsin)
-
Tandem Mass Tag (TMT) labeling reagents (optional, for quantitative proteomics)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at a concentration known to induce SMARCA2 degradation (e.g., 100 nM) and a DMSO control for a specific duration (e.g., 4 hours). Lyse the cells and extract proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional): For quantitative analysis, label the peptides from different treatment groups with TMT reagents.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
For quantitative data, calculate the fold change in protein abundance in this compound-treated samples relative to the DMSO control.
-
Generate a volcano plot to visualize proteins that are significantly up- or down-regulated.
-
Confirm the degradation of SMARCA2 and assess the impact on SMARCA4 and other proteins.[13][14]
-
Visualizations
Caption: Mechanism of action of this compound leading to selective SMARCA2 degradation.
Caption: Experimental workflow for assessing this compound-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating ACBI2-Induced SMARCA2 Degradation: A Comparative Guide to Western Blot Analysis
For researchers and drug development professionals engaged in targeted protein degradation, robust validation of a degrader's efficacy is paramount. This guide provides an objective comparison of Western blot analysis for confirming ACBI2-induced degradation of the chromatin remodeler SMARCA2, alongside alternative methodologies. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate validation strategy.
This compound is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) that selectively induces the degradation of SMARCA2.[1][2][3] It functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to SMARCA2, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][4] This targeted degradation is a promising therapeutic strategy for cancers with specific genetic vulnerabilities, such as those with SMARCA4 deficiencies.[2][4]
This compound Mechanism of Action: Inducing SMARCA2 Degradation
This compound is a heterobifunctional molecule, meaning it has two distinct ends: one that binds to SMARCA2 and another that binds to the VHL E3 ubiquitin ligase.[2] By bringing these two proteins into close proximity, this compound facilitates the transfer of ubiquitin molecules from the E3 ligase to SMARCA2. This polyubiquitination acts as a molecular tag, marking SMARCA2 for recognition and destruction by the 26S proteasome, thereby reducing its cellular levels.
Caption: this compound-induced SMARCA2 degradation pathway.
Quantitative Comparison of this compound-Induced SMARCA2 Degradation
Western blot analysis allows for the semi-quantitative determination of protein levels. By measuring the band intensity of SMARCA2 relative to a loading control, the extent of degradation can be calculated. The DC50 value, representing the concentration of this compound required to degrade 50% of the target protein, is a key metric of its potency.
| Cell Line | This compound DC50 (nM) for SMARCA2 | Selectivity (fold) over SMARCA4 | Reference |
| RKO | 1 | >30 | [1][5] |
| NCI-H1568 | Data not specified, but potent degradation observed at 100 nM | Proteome-wide selectivity demonstrated | [5] |
| A549 | Potent degradation observed | Not specified | [1] |
Detailed Experimental Protocol: Western Blot for SMARCA2 Degradation
This protocol outlines the key steps for validating this compound-induced SMARCA2 degradation.
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., RKO, NCI-H1568) in appropriate media.
-
Treat cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Centrifuge the lysates to remove cell debris.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal protein loading in subsequent steps.[6]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (typically 20-30 µg) by boiling in Laemmli sample buffer.[6]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[6]
-
Incubate the membrane with a primary antibody specific for SMARCA2 (e.g., from Thermo Fisher Scientific or Sigma-Aldrich).[7][8]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure accurate quantification, also probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) whose expression is not affected by the treatment.[9]
-
Quantify the band intensities using densitometry software. Normalize the SMARCA2 band intensity to the loading control band intensity for each sample.[10]
-
Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control.
-
Caption: Western blot workflow for SMARCA2 validation.
Comparison with Alternative Validation Methods
While Western blot is a widely used and reliable technique, other methods offer advantages in terms of throughput, quantification, and speed.[6][11]
| Method | Principle | Pros | Cons |
| Western Blot | Size-based protein separation followed by antibody detection. | Widely accessible, provides molecular weight information, direct visualization of protein.[6] | Low throughput, semi-quantitative, labor-intensive, requires specific antibodies.[11] |
| Capillary Western Blot (e.g., Jess) | Automated capillary electrophoresis and immunodetection. | Higher throughput, more quantitative, faster, less sample required.[11][12] | Requires specialized instrumentation, higher initial cost. |
| HiBiT Lytic Detection Assay | Luciferase-based detection of a tagged protein. | High throughput, highly quantitative, no antibodies required, suitable for live-cell and lysate formats.[11] | Requires genetic engineering to tag the target protein. |
| Mass Spectrometry (Proteomics) | Measures peptide mass-to-charge ratio to identify and quantify proteins. | Unbiased, global proteome analysis, high sensitivity, no antibody requirement.[13] | Requires sophisticated instrumentation and bioinformatics expertise, expensive. |
| In-Cell Western™ Assay | Microplate-based immunofluorescent detection in fixed cells. | Higher throughput than traditional Western blot, reduces variability by eliminating lysis and transfer steps.[6][14] | No molecular weight information, potential for high background. |
Conclusion
Western blotting is a robust and accessible method for the initial validation of this compound-induced SMARCA2 degradation. Its ability to provide a direct visual confirmation of protein loss, coupled with semi-quantitative analysis, makes it an indispensable tool for characterizing PROTAC molecules. For researchers requiring higher throughput, more precise quantification, or undertaking large-scale screening, complementary methods such as capillary Western blot or HiBiT-based assays offer powerful alternatives that can accelerate drug discovery efforts in the field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. benchchem.com [benchchem.com]
- 7. SMARCA2 Polyclonal Antibody (PA5-103113) [thermofisher.com]
- 8. Anti-SMARCA2 antibody produced in rabbit affinity isolated antibody [sigmaaldrich.com]
- 9. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Guide to western blot quantification | Abcam [abcam.com]
- 11. selvita.com [selvita.com]
- 12. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of ACBI2 and Other SMARCA2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy in cancers with mutations in its paralog, SMARCA4. This guide provides a comparative analysis of the efficacy of ACBI2, a potent SMARCA2 degrader, with other notable SMARCA2 inhibitors, including FHD-909, PRT3789, and A947. The information is presented to aid researchers in evaluating these compounds for their own studies.
Mechanism of Action: PROTACs vs. Small Molecule Inhibitors
The SMARCA2 inhibitors discussed herein employ two distinct mechanisms of action. This compound, PRT3789, and A947 are Proteolysis-Targeting Chimeras (PROTACs), while FHD-909 is a small molecule inhibitor.
PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the target protein (in this case, the bromodomain of SMARCA2), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL). This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]
Small molecule inhibitors , like FHD-909, function by binding to a specific domain of the target protein, typically an active site, and inhibiting its enzymatic activity. FHD-909 selectively inhibits the ATPase activity of SMARCA2.
In Vitro Efficacy and Selectivity
The following tables summarize the available quantitative data on the in vitro potency and selectivity of this compound and other SMARCA2 inhibitors.
Table 1: In Vitro Degradation Potency (DC50) of SMARCA2 PROTACs
| Compound | Cell Line | DC50 (SMARCA2) | Reference |
| This compound | RKO | 1 nM | [2] |
| PRT3789 | Media Hibit Assay | 0.71 nM | [3] |
| Plasma Hibit Assay | 21 nM | [3] | |
| A947 | SW1573 | 39 pM | [4] |
DC50: Half-maximal degradation concentration.
Table 2: Selectivity of SMARCA2 Inhibitors over SMARCA4
| Compound | Assay | Selectivity (SMARCA4 DC50 / SMARCA2 DC50) | Reference |
| This compound | RKO cells | >30-fold | [5] |
| PRT3789 | Media Hibit Assay | ~37-fold (26 nM / 0.71 nM) | [3] |
| Plasma Hibit Assay | ~39.5-fold (830 nM / 21 nM) | [3] | |
| A947 | SW1573 cells | ~28-fold (1.1 nM / 0.039 nM) | [6] |
| FHD-909 | Cell-based assays | ~30-fold (inhibition) | [7] |
In Vivo Efficacy
The following table summarizes the available in vivo data for these SMARCA2 inhibitors.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Outcome | Reference |
| This compound | A549 (lung cancer) | 80 mg/kg, p.o., once daily | Significant tumor growth inhibition | [2] |
| PRT3789 | NCI-1793 (lung cancer) | 100 mg/kg, s.c., q3d | Reduced tumor volume | [3] |
| A947 | SMARCA4-mutant NSCLC | 40 mg/kg, i.v., single-dose or every other week | Significant decrease in tumor growth | [4] |
| FHD-909 | SMARCA4 mutant NSCLC | Not specified | Robust anti-tumor efficacy |
Signaling Pathway and Experimental Workflows
To visualize the underlying biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic lethal therapy based on targeting the vulnerability of SWI/SNF chromatin remodeling complex‐deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ACBI2 and ACBI1 PROTAC Degraders
An objective guide for researchers, scientists, and drug development professionals on the performance and applications of two prominent BAF complex degraders.
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as powerful tools to eliminate disease-causing proteins. This guide provides a comprehensive comparison of two noteworthy PROTACs, ACBI1 and ACBI2, which both target subunits of the BAF (SWI/SNF) chromatin remodeling complex, a key regulator of gene expression frequently dysregulated in cancer. While both degraders utilize the von Hippel-Lindau (VHL) E3 ligase to induce proteasomal degradation, they exhibit distinct selectivity profiles and properties, making them suitable for different research applications.
Executive Summary
ACBI1 is a potent dual degrader of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 subunit. In contrast, this compound was developed as a selective degrader of SMARCA2, offering a more targeted approach to probe the function of this specific subunit. A key advancement of this compound is its oral bioavailability, enabling in vivo studies. This guide will delve into the quantitative performance of each degrader, provide detailed experimental methodologies, and visualize the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of ACBI1 and this compound
The following tables summarize the degradation potency and anti-proliferative activity of ACBI1 and this compound in various cancer cell lines.
Table 1: Degradation Potency (DC50, nM)
| Compound | Target | MV-4-11 | NCI-H1568 | RKO |
| ACBI1 | SMARCA2 | 6[1][2][3][4][5] | 3.3[3][4] | - |
| SMARCA4 | 11[1][2][3][4][5] | - | - | |
| PBRM1 | 32[1][2][3][4][5] | 15.6[3][4] | - | |
| This compound | SMARCA2 | - | Potent Degradation[6][7] | 1[6][7][8][9] |
| SMARCA4 | - | - | 32[6][7][8][9] |
Note: "-" indicates data not available in the searched sources.
Table 2: Anti-proliferative Activity (IC50/EC50, nM)
| Compound | Cell Line | IC50/EC50 (nM) |
| ACBI1 | MV-4-11 | 29[1] |
| NCI-H1568 | 68[1] | |
| This compound | A549 | Potent Activity[10] |
| NCI-H1568 | 7 ± 4 (Dmax)[11] |
Mechanism of Action and Signaling Pathway
Both ACBI1 and this compound function by hijacking the ubiquitin-proteasome system. They act as a bridge between the target protein (SMARCA2 and/or SMARCA4) and the VHL E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
The BAF (SWI/SNF) complex, the target of these degraders, is a crucial ATP-dependent chromatin remodeler. It alters the structure of chromatin, thereby regulating gene expression. By degrading core subunits of this complex, ACBI1 and this compound can profoundly impact cellular processes such as proliferation and differentiation, making them valuable tools for cancer research.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ACBI1 and this compound.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of target proteins (SMARCA2, SMARCA4, PBRM1) following treatment with ACBI1 or this compound.
1. Cell Lysis:
-
Treat cells with the desired concentrations of ACBI1 or this compound for a specified time (e.g., 18 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[13]
1. Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a desired density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of ACBI1 or this compound for the desired duration (e.g., 72 hours to 7 days).[1] Include a vehicle control (e.g., DMSO).
3. Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[14]
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
4. Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the number of viable cells.
5. Data Analysis:
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 or EC50 value.
Conclusion
Both ACBI1 and this compound are valuable chemical tools for studying the BAF complex in cancer biology. ACBI1 serves as a potent dual degrader of SMARCA2 and SMARCA4, making it suitable for studies investigating the combined loss of these two key ATPases. In contrast, this compound offers high selectivity for SMARCA2, enabling researchers to dissect the specific roles of this subunit. Furthermore, the oral bioavailability of this compound opens the door for in vivo studies to validate the therapeutic potential of selective SMARCA2 degradation. The choice between these two PROTACs will ultimately depend on the specific research question and experimental context. This guide provides the necessary data and protocols to make an informed decision and to design robust and reproducible experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACBI1 - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | SMARCA2降解剂 | MCE [medchemexpress.cn]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
- 11. Pardon Our Interruption [opnme.com]
- 12. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 14. promega.com [promega.com]
Quantitative Proteomics Reveals High Selectivity of ACBI2 for SMARCA2 Degradation
A comprehensive analysis using advanced quantitative proteomics confirms the exceptional selectivity of the PROTAC degrader ACBI2 for its primary target, SMARCA2, over the closely related paralog SMARCA4. This guide provides an objective comparison of this compound's performance, supported by experimental data, detailed methodologies, and visualizations of the relevant biological pathways.
This compound is a potent, orally bioavailable PROTAC (Proteolysis Targeting Chimera) that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of the SMARCA2 protein.[1][2] SMARCA2 is a core ATPase subunit of the BAF (SWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering nucleosome positioning.[3][4] In cancers with mutations in the SMARCA4 gene, another ATPase of the BAF complex, tumor cells often become dependent on SMARCA2 for survival, a concept known as synthetic lethality.[5][6] Therefore, selective degradation of SMARCA2 is a promising therapeutic strategy for these SMARCA4-deficient cancers.[5]
Comparative Degradation Potency of this compound
Quantitative assessments of this compound's degradation capabilities demonstrate its high potency and selectivity. In RKO cells, this compound induces the degradation of SMARCA2 with a half-maximal degradation concentration (DC50) of 1 nM.[1] In contrast, the degradation of SMARCA4 in the same cell line required a 32-fold higher concentration, with a DC50 of 32 nM.[1] This significant difference in potency underscores the preferential activity of this compound towards SMARCA2.
| Target Protein | Cell Line | DC50 (nM) | Fold Selectivity (SMARCA4/SMARCA2) |
| SMARCA2 | RKO | 1[1] | 32 |
| SMARCA4 | RKO | 32[1] |
Proteome-Wide Selectivity Analysis
To further investigate the selectivity of this compound, a proteome-wide quantitative proteomics study was conducted. This unbiased approach allows for the simultaneous measurement of the abundance of thousands of proteins in a cell, providing a global view of the compound's effects.
In this experiment, the SMARCA4-deficient cell line NCI-H1568 was treated with 100 nM of this compound for 4 hours. A negative control compound, cis-ACBI2, which is incapable of binding to the VHL E3 ligase, was used to distinguish targeted degradation from other effects. The results of this analysis, typically visualized in a volcano plot, showed that SMARCA2 and another BAF complex member, PBRM1, were the most significantly downregulated proteins upon this compound treatment.[7] This provides strong evidence for the high selectivity of this compound at the proteome level.
A similar experiment was performed in MOLT4 cells, where treatment with 100 nM this compound for 5 hours also resulted in the selective and near-complete degradation of SMARCA2 and PBRM1 out of over 7,300 quantified proteins.[7]
Experimental Protocols
Quantitative Proteomics Analysis of this compound Selectivity
Objective: To determine the proteome-wide selectivity of this compound by quantifying changes in protein abundance following treatment.
Cell Culture and Treatment:
-
Cell Line: NCI-H1568 (SMARCA4-deficient) or MOLT4 cells.
-
Culture Conditions: Cells were cultured in appropriate media and conditions.
-
Treatment: Cells were treated in triplicate with 100 nM this compound or 100 nM cis-ACBI2 (negative control) for 4-5 hours.[7]
Sample Preparation for Mass Spectrometry (Illustrative Label-Free Protocol):
-
Cell Lysis: After treatment, cells were washed with cold PBS and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of each lysate was determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
Reduction and Alkylation: Proteins were denatured, and disulfide bonds were reduced with a reducing agent (e.g., DTT) and then alkylated with an alkylating agent (e.g., iodoacetamide) to prevent them from reforming.
-
Protein Digestion: Proteins were digested into smaller peptides using a sequence-specific protease, typically trypsin.
-
Peptide Cleanup: The resulting peptide mixture was desalted and purified using a solid-phase extraction method (e.g., C18 spin columns).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: The peptide mixture was separated by reverse-phase liquid chromatography using a nano-flow HPLC system. Peptides were eluted over a gradient of increasing organic solvent concentration.
-
Mass Spectrometry Analysis: The eluted peptides were ionized (e.g., by electrospray ionization) and analyzed in a high-resolution mass spectrometer (e.g., an Orbitrap instrument). The mass spectrometer was operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both precursor ion masses (MS1) and fragment ion spectra (MS2) for peptide identification and quantification.
Data Analysis:
-
Peptide and Protein Identification: The raw mass spectrometry data was processed using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and the proteins from which they originated by matching the experimental MS2 spectra to a theoretical protein database.
-
Label-Free Quantification (LFQ): The relative abundance of each protein between the this compound-treated and control samples was determined by comparing the integrated peak areas of their corresponding peptides in the MS1 spectra.
-
Statistical Analysis: A two-tailed t-test assuming equal variances was performed on the log2-transformed, normalized fold changes in protein abundance.[7] The results were visualized in a volcano plot, plotting the log2 fold change against the -log10 of the p-value for each protein. Proteins with a significant p-value and a large fold change are considered to be significantly regulated.
BAF Chromatin Remodeling Pathway and this compound Mechanism of Action
The BAF (SWI/SNF) complex is a multi-subunit machine that utilizes the energy from ATP hydrolysis by either SMARCA2 or SMARCA4 to remodel chromatin.[3] This remodeling process alters the accessibility of DNA to transcription factors, thereby regulating gene expression.[4] In SMARCA4-mutant cancers, the BAF complex relies solely on SMARCA2 for its function.[5]
References
A Comparative Analysis of ACBI2 and RNAi for SMARCA2 Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent methods for knocking down the SMARCA2 protein: the PROTAC degrader ACBI2 and RNA interference (RNAi) technologies, including small interfering RNA (siRNA) and short hairpin RNA (shRNA). This analysis is supported by experimental data to inform the selection of the most suitable technique for specific research applications.
At a Glance: this compound vs. RNAi
| Feature | This compound (PROTAC) | RNAi (siRNA/shRNA) |
| Mechanism of Action | Hijacks the ubiquitin-proteasome system to induce targeted degradation of the SMARCA2 protein.[1][2][3] | Post-transcriptional gene silencing by targeting SMARCA2 mRNA for degradation.[4] |
| Target Molecule | SMARCA2 Protein | SMARCA2 mRNA |
| Mode of Delivery | Small molecule, orally bioavailable.[2][3][5] | Transfection (siRNA) or viral transduction (shRNA). |
| Specificity | Preferential for SMARCA2 over its close homolog SMARCA4.[2] Some off-target degradation of PBRM1 observed.[2] | Specificity is determined by the sequence of the siRNA/shRNA. Off-target effects due to partial sequence homology are a known concern.[4][6][7] |
| Efficiency | High potency with low nanomolar DC50 values for SMARCA2 degradation.[2][3] | Can achieve significant knockdown (>80-90%), but efficiency can vary depending on the specific siRNA/shRNA sequence and delivery method.[8][9] |
| Duration of Effect | Reversible; effect diminishes as the compound is cleared. | Can be transient (siRNA) or stable (shRNA) depending on the methodology. |
| Key Advantages | Direct targeting of the protein, high potency, oral bioavailability for in vivo studies. | Well-established and versatile technology, with options for both transient and stable knockdown. |
| Key Disadvantages | Potential for off-target protein degradation and the "hook effect" at high concentrations. | Potential for off-target gene silencing, and delivery can be challenging for some cell types. |
Quantitative Performance Data
Table 1: this compound Performance Metrics
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration 50%) | RKO | 1 nM | [3] |
| NCI-H1568 | 1-13 nM | [2] | |
| Selectivity (DC50 SMARCA4 / DC50 SMARCA2) | RKO | ~32-fold | [3] |
| In Vivo Degradation (Tumor) | A549 xenograft (80 mg/kg, p.o.) | Significant reduction to background levels | [2] |
| NCI-H1568 xenograft | Dose-dependent degradation | [2] |
Table 2: RNAi Performance Metrics (Illustrative)
| RNAi Method | Target Sequence/Construct | Cell Line | Knockdown Efficiency | Reference |
| shRNA | shS2 | A549 | >80% protein reduction | [9][10] |
| shRNA | shS2 | NCI-H460 | >80% protein reduction | [9][10] |
| shRNA | sh2025, sh5537 | NCI-H838 | Significant protein reduction | [11] |
| siRNA | Individual siRNAs (Qiagen) | BEAS-2B | 80-90% protein reduction | [8] |
Note: Specific knockdown percentages for RNAi can be highly dependent on the exact siRNA/shRNA sequence, delivery efficiency, and cell line used. The values presented are based on published reports demonstrating successful knockdown.
Experimental Methodologies
This compound Treatment for SMARCA2 Degradation
Objective: To induce the degradation of endogenous SMARCA2 protein in cultured cells.
Materials:
-
This compound compound
-
Cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., RKO, A549, NCI-H1568)
-
DMSO (for stock solution)
-
Plates for cell culture
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response experiment (e.g., 0.1 nM to 1 µM) is recommended to determine the optimal concentration.[3]
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period. Degradation can be observed as early as 4 hours and is often maximal by 18-24 hours.[3]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the SMARCA2, SMARCA4, and PBRM1 signals to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
siRNA-Mediated Knockdown of SMARCA2
Objective: To transiently reduce the expression of SMARCA2 by targeting its mRNA for degradation.
Materials:
-
Validated siRNA targeting SMARCA2 (at least two different sequences are recommended)
-
Negative control siRNA (non-targeting)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Cell line of interest
-
Cell culture medium (antibiotic-free for transfection)
-
RNase-free tubes and pipette tips
-
Reagents for analysis (qRT-PCR or Western blotting)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they will be 60-80% confluent at the time of transfection.[12]
-
siRNA Preparation: Reconstitute lyophilized siRNAs in nuclease-free water to a stock concentration (e.g., 20 µM).
-
Transfection Complex Formation (for a single well of a 24-well plate):
-
Tube A: Dilute the desired amount of SMARCA2 siRNA (e.g., to a final concentration of 5-20 nM) in Opti-MEM™.
-
Tube B: Dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5-20 minutes to allow the complexes to form.[13]
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for assessing knockdown will depend on the cell line and the stability of the SMARCA2 protein.
-
Analysis of Knockdown Efficiency:
-
qRT-PCR: To measure mRNA levels, extract total RNA from the cells, synthesize cDNA, and perform real-time PCR using primers specific for SMARCA2 and a housekeeping gene for normalization.
-
Western Blotting: To measure protein levels, lyse the cells and perform Western blotting as described in the this compound protocol.
-
-
Data Analysis: Calculate the percentage of mRNA or protein knockdown relative to cells transfected with the negative control siRNA.
shRNA-Mediated Knockdown of SMARCA2 (Lentiviral Transduction)
Objective: To achieve stable, long-term knockdown of SMARCA2 expression.
Materials:
-
Lentiviral particles carrying an shRNA targeting SMARCA2
-
Control lentiviral particles (e.g., non-targeting shRNA)
-
Cell line of interest
-
Complete cell culture medium
-
Polybrene®
-
Puromycin (or other selection antibiotic corresponding to the vector)
Protocol:
-
Cell Seeding: The day before transduction, plate cells so they will be approximately 50-70% confluent on the day of infection.[14][15]
-
Transduction:
-
Thaw the lentiviral particles on ice.
-
Prepare the transduction medium by adding Polybrene® (typically 4-8 µg/mL) to the complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the transduction medium.
-
Add the lentiviral particles to the cells at a desired multiplicity of infection (MOI). It is recommended to test a range of MOIs to optimize transduction efficiency and minimize cytotoxicity.
-
Incubate the cells overnight.[15]
-
-
Medium Change: The following day, remove the virus-containing medium and replace it with fresh complete medium.
-
Selection: 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The optimal concentration of the antibiotic should be determined beforehand with a kill curve.
-
Expansion of Stable Cells: Continue to culture the cells in the selection medium, replacing it every 3-4 days, until resistant colonies are formed. These colonies can then be pooled or isolated as single clones and expanded.
-
Validation of Knockdown: Confirm the stable knockdown of SMARCA2 in the selected cell population by Western blotting or qRT-PCR as described previously.
Visualizing the Mechanisms and Pathways
Caption: Mechanism of this compound-mediated SMARCA2 degradation.
Caption: Simplified overview of the SMARCA2 signaling pathway.
Summary and Recommendations
Both this compound and RNAi are powerful tools for reducing SMARCA2 levels, each with distinct advantages and disadvantages.
-
This compound is a highly attractive option for studies requiring rapid, potent, and reversible knockdown of the SMARCA2 protein. Its oral bioavailability makes it particularly suitable for in vivo experiments in animal models.[2][3][5] The primary considerations are its known off-target effect on PBRM1 and the potential for the "hook effect" at non-optimal concentrations.
-
RNAi offers a versatile and well-established method for gene silencing. The choice between siRNA and shRNA allows for either transient or stable knockdown, respectively. While highly effective, researchers must be vigilant about potential off-target effects, which can be mitigated by using multiple non-overlapping sequences and performing appropriate rescue experiments.[8] Delivery of RNAi effectors can also be a challenge in certain primary or hard-to-transfect cell lines.
The choice between this compound and RNAi will ultimately depend on the specific experimental goals, the model system being used, and the desired duration of SMARCA2 knockdown. For pharmacological studies and in vivo therapeutic modeling, this compound presents a compelling approach. For fundamental genetic studies and the creation of stable knockdown cell lines, shRNA-mediated RNAi remains a gold standard. For rapid, transient knockdown in vitro, siRNA is a convenient and effective choice.
References
- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. genscript.com [genscript.com]
- 14. scbt.com [scbt.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Validating the Synthetic Lethal Interaction of SMARCA2 Degradation with ACBI2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ACBI2, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) that selectively degrades the SMARCA2 protein, with other alternative SMARCA2 degraders. The focus is on the validation of the synthetic lethal interaction between SMARCA2 degradation and SMARCA4 deficiency in cancer cells, supported by experimental data and detailed methodologies.
Introduction to the Synthetic Lethal Strategy
Synthetic lethality is a promising therapeutic strategy in oncology where the simultaneous loss of two genes results in cell death, while the loss of either gene alone is non-lethal. A key example of this is the relationship between SMARCA4 and SMARCA2, two mutually exclusive ATPases of the SWI/SNF chromatin remodeling complex.[1] Loss-of-function mutations in the tumor suppressor gene SMARCA4 are prevalent in various cancers, including non-small cell lung cancer.[2] These SMARCA4-deficient cancer cells become dependent on the paralog protein SMARCA2 for survival.[1] Consequently, the selective degradation of SMARCA2 presents a targeted therapeutic approach for these cancers.
This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of SMARCA2.[3] It achieves this by simultaneously binding to SMARCA2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[4]
Comparative Analysis of SMARCA2 Degraders
The following tables summarize the performance of this compound in comparison to other reported SMARCA2-targeting PROTACs. The data highlights key parameters such as degradation potency (DC50), maximal degradation (Dmax), and cellular anti-proliferative activity (EC50).
| Compound | E3 Ligase Recruited | Target(s) | DC50 (SMARCA2) | DC50 (SMARCA4) | Selectivity (SMARCA2 vs SMARCA4) | Cell Line(s) | Reference(s) |
| This compound | VHL | SMARCA2 | 1 nM | 32 nM | ~30-fold | RKO | [5][6] |
| A947 | VHL | SMARCA2 | Sub-nanomolar | ~30x less potent vs SMARCA2 | ~30-fold | SW1573 | [7][8] |
| SMD-3040 | VHL | SMARCA2 | Low nanomolar | - | High | - | [9] |
| PRT006 | - | SMARCA2 | - | - | Selective for SMARCA2 | NCI-H520 | [10] |
| YDR1 | Cereblon | SMARCA2 | - | - | Selective for SMARCA2 | - | [11] |
| YD54 | Cereblon | SMARCA2 | 1-10.3 nM | - | Selective for SMARCA2 | H322, HCC515, H2030, H2126 | [11] |
Table 1: Comparative Degradation Potency and Selectivity of SMARCA2 PROTACs.
| Compound | EC50 | Cell Line(s) | SMARCA4 Status | Reference(s) |
| This compound | 7 nM | RKO | - | [5] |
| This compound | Varies | A549, NCI-H1568 and others | Deficient in sensitive lines | [12] |
| A947 | Potent growth inhibition | SMARCA4 mutant models | Mutant | [13] |
Table 2: Anti-proliferative Activity of SMARCA2 PROTACs in Cancer Cell Lines.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's synthetic lethal interaction are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
SMARCA4-deficient and proficient cancer cell lines
-
This compound and other test compounds
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72-144 hours) under standard cell culture conditions.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 values by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
Western Blot for Protein Degradation
This technique is used to detect and quantify the levels of specific proteins (SMARCA2 and SMARCA4) in cell lysates following treatment with degraders.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the extent of protein degradation.
Immunohistochemistry (IHC) for In Vivo Validation
IHC is used to visualize the levels and localization of SMARCA2 protein within tumor tissues from xenograft models.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections from xenograft mice treated with vehicle or this compound.
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking solution (e.g., normal goat serum).
-
Primary antibody (anti-SMARCA2).
-
Biotinylated secondary antibody and streptavidin-HRP conjugate.
-
DAB substrate kit.
-
Hematoxylin for counterstaining.
-
Mounting medium.
-
Microscope.
Procedure:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval to unmask the antigen.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding sites with a blocking solution.
-
Incubate the sections with the primary anti-SMARCA2 antibody.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with streptavidin-HRP.
-
Develop the signal using a DAB substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Visualize and quantify the staining intensity under a microscope to assess SMARCA2 protein levels in the tumors.
Visualizing the Molecular and Experimental Pathways
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for validating its synthetic lethal interaction.
Caption: Mechanism of this compound-induced SMARCA2 degradation leading to synthetic lethality.
Caption: Experimental workflow for validating the synthetic lethal interaction of this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. SLAYER: a computational framework for identifying synthetic lethal interactions through integrated analysis of cancer dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. opnme.com [opnme.com]
- 5. revvity.com [revvity.com]
- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 7. glpbio.com [glpbio.com]
- 8. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic lethal gene pairs: Experimental approaches and predictive models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.library.uvic.ca [dspace.library.uvic.ca]
Cross-Validation of ACBI2 Effects in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the SMARCA2-targeting PROTAC degrader, ACBI2, with alternative SMARCA2 degraders. The data presented is compiled from multiple preclinical studies to offer an objective overview of their performance across various cancer models.
Executive Summary
This compound is a potent and orally bioavailable PROTAC that selectively degrades SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. The therapeutic strategy behind this compound leverages the synthetic lethal relationship between SMARCA4 and SMARCA2 in cancers with SMARCA4 mutations. In such cancers, the loss of SMARCA4 function renders them highly dependent on the paralog SMARCA2 for survival. This compound induces the degradation of SMARCA2, leading to cell cycle arrest and inhibition of tumor growth. This guide compares this compound with other notable SMARCA2 degraders, including A947, and the cereblon-based PROTACs YDR1 and YD54, highlighting their respective strengths and weaknesses in preclinical settings.
Comparative Performance of SMARCA2 Degraders
The following tables summarize the in vitro and in vivo performance of this compound and its alternatives. Data has been extracted from various publications and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Degradation Potency (DC50) of SMARCA2 Degraders
| Compound | E3 Ligase Recruited | Cancer Cell Line | SMARCA2 DC50 (nM) | SMARCA4 DC50 (nM) | Selectivity (SMARCA4/SMARCA2) |
| This compound | VHL | RKO | 1 | 32 | ~32-fold |
| NCI-H1568 (Lung) | 1-13 | - | Selective for SMARCA2 | ||
| A947 | VHL | SW1573 (Lung) | 0.039 | 1.1 | ~28-fold |
| YDR1 | Cereblon | H1792 (Lung, SMARCA4-WT) | 69 (24h), 60 (48h) | Minimally altered | Selective for SMARCA2 |
| YD54 | Cereblon | H1792 (Lung, SMARCA4-WT) | 8.1 (24h), 16 (48h) | Minimally altered | Selective for SMARCA2 |
Table 2: In Vitro Anti-proliferative Activity (IC50/EC50) of SMARCA2 Degraders
| Compound | Cancer Cell Line | IC50/EC50 |
| This compound | NCI-H1568 (Lung, SMARCA4-deficient) | 2 nM (EC50) |
| A549 (Lung) | - | |
| Multiple other cell lines | See reference[1] for details | |
| A947 | NCI-H1944 (Lung, SMARCA4-mutant) | Dose-dependent growth inhibition |
| Prelude Compounds (e.g., PRT004) | NCI-H1693 (Lung, SMARCA4-del) | Potent inhibition |
| SMARCA4-WT cell lines | Inactive |
Table 3: In Vivo Efficacy of SMARCA2 Degraders in Xenograft Models
| Compound | Cancer Model | Dosing | Outcome | Oral Bioavailability |
| This compound | A549 (Lung) Xenograft | 80 mg/kg, p.o., once daily | Significant tumor growth inhibition | Yes (22% in mouse)[2] |
| NCI-H1568 (Lung) Xenograft | 5-100 mg/kg, p.o. | Dose-dependent SMARCA2 degradation, tumor stasis | Yes | |
| A947 | SMARCA4-mutant Xenograft | I.V. administration | >95% SMARCA2 degradation, tumor stasis | No |
| YDR1 & YD54 | SMARCA4-mutant Xenograft | - | Well-tolerated and inhibited tumor growth | Yes |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand that binds to the bromodomain of SMARCA2. This binding induces the formation of a ternary complex between VHL, this compound, and SMARCA2, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.
Caption: Mechanism of this compound-induced SMARCA2 degradation.
Downstream Effects of SMARCA2 Degradation
The degradation of SMARCA2 in SMARCA4-deficient cancer cells disrupts the function of the SWI/SNF complex, leading to altered chromatin accessibility and gene expression. This ultimately results in cell cycle arrest and apoptosis.
Caption: Downstream signaling effects of SMARCA2 degradation.
General Experimental Workflow for PROTAC Evaluation
The evaluation of a PROTAC like this compound typically follows a standardized workflow from in vitro characterization to in vivo efficacy studies.
Caption: A typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., this compound) and control compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 to 192 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a commercially available kit such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the percentage of viable cells against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 or EC50 value.
Western Blot for Protein Degradation (General Protocol)
-
Cell Treatment: Plate cells in 6-well plates and treat with varying concentrations of the PROTAC for a specific duration (e.g., 4, 18, or 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein (e.g., SMARCA2), a related off-target (e.g., SMARCA4), and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control and calculate the DC50 value.
Xenograft Tumor Model (General Protocol)
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549 or NCI-H1568) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the PROTAC (e.g., this compound) via the appropriate route (e.g., oral gavage) at the specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) and assess the overall tolerability of the treatment.
-
Pharmacodynamic Analysis: Collect tumors at specified time points after the last dose for biomarker analysis, such as immunohistochemistry (IHC) to confirm the degradation of the target protein in the tumor tissue.
Conclusion
This compound stands out as a promising orally bioavailable SMARCA2 degrader with demonstrated in vivo efficacy in preclinical models of SMARCA4-deficient cancers. While other potent degraders like A947 show impressive in vitro activity, their lack of oral bioavailability may limit their therapeutic potential. The development of cereblon-based degraders such as YDR1 and YD54 provides an alternative E3 ligase platform, which could be advantageous in overcoming potential resistance mechanisms to VHL-based PROTACs. The choice of a specific SMARCA2 degrader for further development will depend on a comprehensive evaluation of its efficacy, safety profile, and pharmacokinetic properties in relevant cancer models. The data presented in this guide serves as a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery.
References
A Comparative Guide to VHL and CRBN-Recruiting PROTACs for SMARCA2 Degradation
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with mutations in its paralog, SMARCA4. Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to achieve this by hijacking the cell's natural protein disposal system. This guide provides an objective comparison of two major classes of SMARCA2-targeting PROTACs: those that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase and those that recruit Cereblon (CRBN). We present a comprehensive analysis of their performance based on available experimental data, detailed methodologies for key experiments, and visual representations of critical pathways and workflows.
Quantitative Comparison of SMARCA2 Degraders
The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables summarize the performance of prominent VHL and CRBN-recruiting SMARCA2 PROTACs based on published data.
VHL-Recruiting SMARCA2 PROTACs
| Compound | Target(s) | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Key Findings |
| A947 | SMARCA2 | VHL | 0.039[1][2][3] | 96[1][2] | SW1573 | Potent and selective SMARCA2 degrader with in vivo activity in SMARCA4-mutant NSCLC xenograft models.[1][3] |
| ACBI1 | SMARCA2/4, PBRM1 | VHL | 6 (SMARCA2), 11 (SMARCA4), 32 (PBRM1)[4][5][6] | >90 | MV-4-11 | Potent dual degrader of SMARCA2 and SMARCA4.[4][5] |
| ACBI2 | SMARCA2 | VHL | 1[7] | >90 | RKO | Orally bioavailable and selective SMARCA2 degrader with in vivo efficacy.[7][8][9] |
CRBN-Recruiting SMARCA2 PROTACs
| Compound | Target(s) | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Key Findings |
| YD54 | SMARCA2 | CRBN | 1.2[10] | 98.9[10] | HCC515 | Highly potent and selective SMARCA2 degrader.[10] |
| YDR1 | SMARCA2 | CRBN | 10.6[10] | 99.4[10] | HCC515 | Orally bioavailable with synergistic antitumor activity with KRAS G12C inhibitors.[10] |
| GLR-203101 | SMARCA2 | CRBN | Not specified | Not specified | Not specified | Selective, orally bioavailable SMARCA2 degrader for SMARCA4-deficient tumors.[11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to evaluate these PROTACs, the following diagrams illustrate the key processes.
This diagram illustrates the fundamental mechanism of PROTACs. The bifunctional molecule simultaneously binds to the target protein (SMARCA2) and an E3 ubiquitin ligase (either VHL or CRBN), forming a ternary complex. This proximity induces the E3 ligase to tag SMARCA2 with ubiquitin molecules, marking it for degradation by the proteasome.
This flowchart outlines the common experimental procedures for assessing the efficacy and selectivity of SMARCA2 PROTACs. It includes initial in vitro assays to determine degradation potency and impact on cell viability, followed by more in-depth proteomics and ubiquitination studies to understand the global effects on the cellular proteome.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, this section provides a detailed overview of the methodologies commonly employed in the characterization of SMARCA2 PROTACs.
Cellular Degradation Assays (Western Blot and In-Cell Western)
-
Objective: To quantify the dose-dependent degradation of SMARCA2 and its paralog SMARCA4.
-
Cell Culture: Cancer cell lines, such as SW1573 (non-small cell lung cancer) or MV-4-11 (acute myeloid leukemia), are seeded in 6-well or 96-well plates and allowed to adhere overnight.
-
PROTAC Treatment: Cells are treated with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (typically 18-24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
Western Blot:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, Vinculin, or HDAC1) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
In-Cell Western™:
-
For 96-well plates, after treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked.
-
Cells are then incubated with primary antibodies followed by fluorescently labeled secondary antibodies.
-
The fluorescence intensity is measured using an imaging system (e.g., LI-COR Odyssey).
-
-
Data Analysis: The band intensities (Western Blot) or fluorescence signals (In-Cell Western) are quantified and normalized to the loading control. The percentage of remaining protein relative to the DMSO control is plotted against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assays
-
Objective: To assess the anti-proliferative effect of SMARCA2 degradation.
-
Cell Plating: Cells are seeded in 96-well plates at a low density (e.g., 500-2000 cells/well) and allowed to attach.
-
PROTAC Treatment: Cells are treated with a range of PROTAC concentrations for an extended period (typically 3-7 days).
-
Viability Measurement: Cell viability is assessed using assays such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to the DMSO control, and the half-maximal inhibitory concentration (IC50) is calculated.
Global Proteomics and Ubiquitin Mapping by Mass Spectrometry
-
Objective: To evaluate the selectivity of the PROTAC across the entire proteome and confirm the mechanism of action.
-
Sample Preparation: Cells are treated with the PROTAC at a concentration that induces maximal degradation (e.g., 10 x DC50) or DMSO for a specified time. Cells are then lysed, and proteins are extracted.
-
Protein Digestion and Labeling: Proteins are digested into peptides, typically with trypsin. For quantitative proteomics, peptides from different conditions are labeled with tandem mass tags (TMT).
-
Ubiquitin Remnant Profiling (for ubiquitination analysis): Peptides containing the di-glycine (di-Gly) remnant of ubiquitin are enriched using specific antibodies.
-
LC-MS/MS Analysis: The labeled peptides (for proteomics) or enriched ubiquitinated peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The mass spectrometry data is processed to identify and quantify proteins or ubiquitination sites. The relative abundance of each protein or ubiquitinated peptide in the PROTAC-treated sample is compared to the control to identify off-target effects and confirm on-target ubiquitination.
Conclusion
Both VHL and CRBN-recruiting PROTACs have demonstrated significant potential for the targeted degradation of SMARCA2. VHL-based degraders like A947 and this compound have shown remarkable potency and selectivity, with this compound also exhibiting oral bioavailability. CRBN-based PROTACs, such as YDR1 and YD54, are also highly potent and selective, with YDR1 showing promise in combination therapies.
The choice between a VHL or CRBN-recruiting PROTAC for a specific therapeutic application will depend on a multitude of factors, including the desired pharmacokinetic properties, the expression levels of VHL and CRBN in the target tissue, and the potential for off-target effects associated with each E3 ligase. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers to make informed decisions and to design further investigations into this promising class of cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
Independent Verification of ACBI2's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of ACBI2, a selective and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the SMARCA2 protein. The data presented is collated from peer-reviewed studies to facilitate an independent verification of its therapeutic potential against relevant cancer models.
Mechanism of Action: Targeted Degradation of SMARCA2
This compound operates through a mechanism of targeted protein degradation.[1][2][3][4][5] As a heterobifunctional molecule, it simultaneously binds to the SMARCA2 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5][6][7][8] This induced proximity results in the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[2][3][4][5] The selective degradation of SMARCA2 is particularly relevant in cancers with mutations in the SMARCA4 gene, a paralog of SMARCA2.[1][2][4][9] This concept is known as synthetic lethality, where the loss of SMARCA4 function makes cancer cells dependent on SMARCA2 for survival.[6] By degrading SMARCA2, this compound effectively targets a key vulnerability in these tumors.[6]
Figure 1: Mechanism of action of this compound in inducing tumor cell apoptosis.
In Vitro Activity
This compound has demonstrated potent and selective degradation of SMARCA2 in various cancer cell lines. The following tables summarize its in vitro performance.
Table 1: In Vitro Degradation of SMARCA2 by this compound
| Cell Line | DC50 (nM) | Time (h) | Selectivity for SMARCA2 over SMARCA4 |
| RKO | 1 | 4/18 | >30-fold[7] |
| NCI-H1568 | 1-13 | 4/18 | Clear selectivity[8] |
| A549 | Not specified | 4-18 | Significant degradation[10] |
| MV-4-11 | 6 (ACBI1) | Not specified | Not specified |
Table 2: Anti-proliferative Effects of this compound
| Cell Line | EC50 (nM) | Time (h) |
| RKO | 7 | Not specified |
| A549 | Not specified | 144-192 |
| NCI-H1568 | Not specified | 144-192 |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound has been validated in preclinical xenograft models.
Table 3: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| A549 | 80 mg/kg, p.o., once daily | 47% at day 21[11] | Significant tumor growth inhibition and was well tolerated.[10] |
| NCI-H1568 | Not specified | Not specified | Near-complete degradation of SMARCA2 in tumors.[9] |
| SMARCA2-sensitive model | Orally dosed | Tumor stasis[3] | Almost complete degradation of SMARCA2.[3] |
Comparison with Other SMARCA2 Degraders
This compound has been developed as a selective SMARCA2 degrader, distinguishing it from pan-degraders like ACBI1 which also targets SMARCA4.[8][12] Other selective SMARCA2 PROTACs have also been reported, including A947, YDR1, and YD54.[13] While direct comparative studies with this compound are limited in the public domain, the development of these alternative degraders highlights the therapeutic interest in targeting the SMARCA2/4 synthetic lethal relationship.
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Lines: A549, NCI-H1568, and other relevant cancer cell lines.
-
Treatment: Cells were treated with this compound for a period of 144–192 hours.[11]
-
Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: EC50 values were determined from 4-parametric logistic curve fits of the dose-response data.[11]
Western Blotting for Protein Degradation
-
Cell Lines: RKO, NCI-H1568, A549.
-
Treatment: Cells were treated with varying concentrations of this compound (e.g., 0.1 nM - 1 µM) for 4 to 18 hours.[10]
-
Lysate Preparation: Cells were lysed and protein concentrations were determined.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: Membranes were probed with primary antibodies against SMARCA2 and SMARCA4, followed by a secondary antibody.
-
Detection: Protein bands were visualized and quantified to determine the extent of degradation.
In Vivo Xenograft Studies
-
Animal Model: Tumor-bearing mice (e.g., with A549 or NCI-H1568 xenografts).
-
Treatment: this compound was administered orally at specified doses (e.g., 80 mg/kg once daily).[10][11]
-
Tumor Measurement: Tumor volume was measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors were collected for pharmacodynamic analysis, such as immunohistochemistry (IHC) for SMARCA2 levels.[11]
Figure 2: Experimental workflow for evaluating this compound's anti-tumor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. A new anti-cancer molecule targets disease-causing proteins - [researchpod.org]
- 7. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opnme.com [opnme.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of ACBI2: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of the research chemical ACBI2. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The following procedures are based on guidelines for the handling and disposal of cytotoxic and hazardous chemical waste, as well as the SDS for a similar PROTAC compound, ACBI1. Always consult the official Safety Data Sheet for this compound and adhere to your institution's specific environmental health and safety (EHS) protocols.
Essential Safety and Logistical Information
This compound is a potent, orally active VHL-recruiting PROTAC SMARCA2 degrader used in cancer research. Due to its mechanism of action and intended use, it should be handled with the same precautions as a cytotoxic agent. Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard Assessment
Based on the Safety Data Sheet for the related compound ACBI1, this compound should be presumed to be hazardous. The likely hazard classifications are summarized in the table below.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Step-by-Step Disposal Procedures
The proper disposal of this compound and any materials contaminated with it involves a multi-step process of segregation, decontamination, and final disposal through your institution's hazardous waste program.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid, in solution, or as waste), the following PPE is mandatory:
-
Gloves: Double gloving with nitrile gloves is recommended. Change gloves immediately if they become contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A disposable or dedicated lab coat should be worn.
-
Respiratory Protection: If there is a risk of aerosolization (e.g., when handling the solid compound outside of a chemical fume hood), a properly fitted respirator (e.g., N95 or higher) is necessary.
Waste Segregation
All waste contaminated with this compound must be segregated from regular laboratory trash. Use designated, clearly labeled hazardous waste containers.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials that have come into contact with this compound. Place these items in a dedicated, sealed, and labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions of this compound, as well as the first rinse of any contaminated glassware, should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of liquid this compound waste down the drain.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
Decontamination of Work Surfaces and Equipment
All surfaces and non-disposable equipment that may have come into contact with this compound must be thoroughly decontaminated.
-
Initial Cleaning: Use a detergent solution to wash the surfaces.
-
Inactivation (if applicable): While specific inactivation procedures for this compound are not documented, a common practice for many cytotoxic compounds is to use a solution of bleach (sodium hypochlorite) followed by a neutralizing agent like sodium thiosulfate. Caution: The compatibility of this compound with bleach is unknown. Consult your institution's EHS for guidance on appropriate chemical inactivation methods.
-
Final Rinse: After decontamination, rinse the surfaces with 70% ethanol or isopropanol.
-
Disposal of Cleaning Materials: All wipes and materials used for decontamination should be disposed of as solid hazardous waste.
Final Disposal
-
Labeling: Ensure all hazardous waste containers are properly labeled with the contents (including "this compound"), the associated hazards (e.g., "Cytotoxic," "Hazardous Chemical Waste"), and the date.
-
Storage: Store sealed hazardous waste containers in a designated, secure area until they are collected by your institution's EHS personnel.
-
Collection: Follow your institution's procedures for requesting a hazardous waste pickup.
Experimental Protocols
As no specific disposal protocols for this compound are available, the following general experimental protocol for the decontamination of a laboratory bench after working with a potent chemical probe like this compound should be followed.
Protocol: Benchtop Decontamination
-
Preparation: Ensure all necessary materials are available: designated hazardous waste bags, cleaning wipes, detergent solution, 70% ethanol, and appropriate PPE.
-
Initial Wipe-Down: At the end of the experimental work, carefully wipe down the entire work surface with disposable wipes soaked in a laboratory-grade detergent solution.
-
Decontamination: Liberally apply a decontaminating solution recommended by your EHS office for cytotoxic compounds to the work surface. Allow for the recommended contact time.
-
Neutralization (if required): If a reactive decontaminant like bleach is used, apply a neutralizing agent such as sodium thiosulfate.
-
Final Rinse: Wipe the surface with 70% ethanol to remove any residues.
-
Disposal: All used wipes and disposable materials from this procedure must be placed in the designated solid hazardous waste container.
-
PPE Removal: Remove PPE in the correct order (gloves last) and dispose of them in the hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Navigating the Safe Handling of ACBI2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with ACBI2, a potent and selective SMARCA2 degrader, stringent adherence to safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on the general principles of handling potent, bioactive small molecules and Proteolysis Targeting Chimeras (PROTACs).
Immediate Safety and Personal Protective Equipment (PPE)
Given the highly potent nature of this compound, all handling should be conducted within a designated containment area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.[1][2][3][4] The open handling of this compound in powder form is strongly discouraged.[4]
Standard personal protective equipment (PPE) is mandatory at all times and includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemical-resistant gloves. Double gloving is recommended.
-
Body Protection: A fully buttoned lab coat, preferably a disposable one.
-
Respiratory Protection: For operations with a higher risk of aerosol generation, a properly fitted respirator (e.g., N95 or higher) should be used.
Operational Plan: From Receipt to Use
A clear and concise operational plan is crucial for the safe handling of this compound. This involves a cradle-to-grave approach, ensuring safety at every step.
1. Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. This compound is a solid and should be stored in a cool, dry, and well-ventilated area.[5] For long-term stability, refer to the supplier's recommendations.
| Storage Conditions | Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent | -80°C | 6 Months |
| -20°C | 6 Months | |
| Data sourced from Probechem Biochemicals.[5] |
2. Preparation of Solutions: All weighing and solution preparation should be performed within a containment system to prevent the generation of airborne particles. Use dedicated equipment and utensils. If possible, purchase pre-weighed amounts to avoid handling the powder.
3. Experimental Use: When using this compound in experiments, ensure that all procedures are conducted in a manner that minimizes the risk of spills or aerosol formation. All equipment and surfaces should be decontaminated after use.
Disposal Plan: Managing Hazardous Waste
As a potent bioactive compound, this compound and all contaminated materials must be treated as hazardous chemical waste.[6][7][8][9][10]
-
Waste Segregation: All solid waste (e.g., contaminated gloves, pipette tips, vials) and liquid waste (e.g., unused solutions, cell culture media containing this compound) must be collected in separate, clearly labeled, and leak-proof hazardous waste containers.[6][8]
-
Container Labeling: Containers must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".[8]
-
Disposal Procedure: Follow your institution's established procedures for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[10]
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.
-
Spill: In a well-ventilated area, use an appropriate absorbent material to contain the spill. Clean the area with a suitable decontaminating solution. All cleanup materials should be disposed of as hazardous waste.
Safe Handling Workflow for this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 3. How to set up a project for handling highly potent products [cleanroomtechnology.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. This compound (BI 1810284, BI 01810284) | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
